Technical Documentation Center

4-Bromopyridazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromopyridazine dihydrochloride

Core Science & Biosynthesis

Foundational

4-Bromopyridazine Dihydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyridazine scaffold is a highly privileged pharmacophore. Its inclusion in active pharmaceutical ingredients (APIs) often improves aqueous solubility, lowers lipophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyridazine scaffold is a highly privileged pharmacophore. Its inclusion in active pharmaceutical ingredients (APIs) often improves aqueous solubility, lowers lipophilicity (LogP), and introduces critical hydrogen-bond acceptors. Consequently, 4-bromopyridazine has emerged as a vital electrophilic building block for the synthesis of kinase inhibitors, mesenchymal cancer therapeutics , and selective MMP-7 inhibitors for kidney fibrosis .

However, the industrial application of 4-bromopyridazine is historically bottlenecked by its inherent instability; the free base is notoriously difficult to synthesize, expensive, and prone to rapid auto-degradation . To circumvent this, the compound is formulated as 4-bromopyridazine dihydrochloride (CAS 1159825-37-2) . As a Senior Application Scientist, I have designed this whitepaper to decode the physicochemical properties of this specific salt form and provide self-validating, field-proven protocols for its utilization in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Structural and Physicochemical Profiling

The conversion of 4-bromopyridazine into its dihydrochloride salt is not merely a formulation preference; it is a chemical necessity. The pyridazine core contains two adjacent nitrogen atoms that create a strong dipole and an intensely electron-deficient aromatic system. In its free base form, the molecule is susceptible to nucleophilic attack by ambient moisture and auto-oligomerization. By protonating the nitrogen atoms with hydrochloric acid, the lone pairs are sequestered. This thermodynamic sink prevents intermolecular degradation, transforming a volatile, unstable oil into a robust, bench-stable solid .

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical parameters of the dihydrochloride salt:

PropertyValue
Chemical Name 4-Bromopyridazine dihydrochloride
CAS Registry Number 1159825-37-2
Molecular Formula C₄H₅BrCl₂N₂ (C₄H₃BrN₂ · 2HCl)
Molecular Weight 231.90 g/mol
Appearance Off-white to light brown solid
Solubility Profile High: H₂O, DMSO, MeOH. Low: Hexanes, Et₂O
Storage Temperature 2-8°C (Requires Inert Atmosphere)
Purity Standard ≥ 95% (Typically 97-99% for API synthesis)

Mechanistic Reactivity & Pathway Analysis

The reactivity of 4-bromopyridazine dihydrochloride is governed by the strong electron-withdrawing nature (-I and -M effects) of the diaza-aromatic ring. This renders the C4 position highly electrophilic. However, to harness this reactivity, the salt must be neutralized in situ to regenerate the active electrophile.

Once free-based, the compound readily undergoes Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to yield complex functionalized heterocycles .

G A 4-Bromopyridazine dihydrochloride B In Situ Free-Basing (Aqueous Base) A->B Base Neutralization C 4-Bromopyridazine (Active Electrophile) B->C F Oxidative Addition C->F + Catalyst D Arylboronic Acid G Transmetalation D->G E Pd(0) Catalyst E->F F->G + Nucleophile H Reductive Elimination G->H H->E Regeneration I Substituted Pyridazine H->I Product Release

Mechanism of Pd-Catalyzed Cross-Coupling with 4-Bromopyridazine Dihydrochloride.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and operational parameter is grounded in mechanistic causality.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation via coupling of 4-bromopyridazine dihydrochloride with an arylboronic acid.

  • Reagent Loading & Stoichiometry: In an oven-dried Schlenk flask, add 4-bromopyridazine dihydrochloride (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (4.0 eq).

    • Causality: Exactly 4.0 equivalents of base are required. Two equivalents are consumed immediately to neutralize the dihydrochloride salt, while the remaining two equivalents facilitate the formation of the reactive boronate ate-complex during transmetalation.

  • Solvent Addition & Degassing: Add a biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas via three freeze-pump-thaw cycles.

    • Causality: Water is essential to dissolve the K₂CO₃ and drive the in situ free-basing. Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex.

  • Catalyst Introduction: Under Argon, add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand possesses a large bite angle, which accelerates reductive elimination and drastically suppresses the competing proto-debromination pathway common in electron-deficient heteroaryls.

  • Thermal Activation: Heat the sealed flask to 80°C for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The protocol is validated when the starting mass (m/z 159 for the free base) is entirely consumed, and the target coupled mass is observed. The absence of m/z 81 (debrominated pyridazine) confirms optimal catalyst performance.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated toward SNAr due to the electron-withdrawing nitrogens, making it an excellent substrate for amination .

SNAr_Workflow N1 Weighing & Inert Gas Purge N2 Suspend in Anhydrous DMF N1->N2 N3 Add DIPEA (3.5 eq) at 0°C N2->N3 N4 Add Amine Nucleophile N3->N4 N5 Heat to 90°C (8 hours) N4->N5 N6 Aqueous Quench & Filtration N5->N6

Self-validating operational workflow for SNAr using 4-bromopyridazine dihydrochloride.

  • Preparation: Suspend 4-bromopyridazine dihydrochloride (1.0 eq) in anhydrous DMF under Nitrogen.

    • Causality: Anhydrous solvent is critical. Trace moisture in the presence of a base will generate hydroxide ions, leading to the undesired formation of 4-hydroxypyridazine.

  • Controlled Neutralization: Cool the suspension to 0°C and add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise.

    • Causality: Neutralization of the dihydrochloride salt is highly exothermic. Performing this at 0°C prevents localized thermal degradation of the newly formed free base. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Substitution: Add the amine nucleophile (1.1 eq) and heat to 90°C for 8 hours.

  • Isolation: Quench the reaction by pouring it into ice water. The substituted pyridazine product will typically precipitate and can be isolated via vacuum filtration.

Handling, Storage, and Hazard Mitigation

While the dihydrochloride salt is significantly more stable than the free base, it requires strict handling parameters to maintain its integrity:

  • Hygroscopicity: The salt is highly hygroscopic. Prolonged exposure to atmospheric moisture will lead to hydration and eventual hydrolysis. It must be weighed rapidly and stored in tightly sealed containers.

  • Storage Conditions: Maintain at 2-8°C (or -20°C for long-term storage) under an inert atmosphere (Argon or Nitrogen) .

  • Hazard Profile: The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319) . The presence of two equivalents of HCl means that upon contact with moisture (including mucous membranes), it acts as a localized acid. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory.

References

  • Journal of Medicinal Chemistry (ACS Publications). Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis. Retrieved from: [Link]

  • Google Patents.CN102924386B - Industrial preparation method of 4-bromopyridazine.
  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers. Retrieved from: [Link]

Exploratory

Spectroscopic Characterization of 4-Bromopyridazine Dihydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Bromopyridazine Dihydrochloride. In the dynamic fields of medicinal chemistry and materials science, the precise ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Bromopyridazine Dihydrochloride. In the dynamic fields of medicinal chemistry and materials science, the precise characterization of heterocyclic compounds is paramount for ensuring the integrity of research and the successful development of novel molecular entities. 4-Bromopyridazine serves as a versatile scaffold, and its dihydrochloride salt form presents unique spectroscopic features that are critical for researchers to understand.

While direct, published spectra for 4-Bromopyridazine Dihydrochloride are not widely available, this guide leverages expert knowledge of spectroscopic principles and available data for the parent compound, 4-Bromopyridazine, to provide a detailed, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence.

Molecular Structure and the Impact of Diprotonation

4-Bromopyridazine is a diazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the bromine atom at the 4-position and the two nitrogen atoms significantly influences the electron distribution within the ring, making it electron-deficient.

The formation of the dihydrochloride salt involves the protonation of both nitrogen atoms. This diprotonation has profound effects on the electronic structure of the molecule, which are directly reflected in its spectroscopic signatures. The introduction of two positive charges on the adjacent nitrogen atoms further withdraws electron density from the aromatic ring, leading to significant downfield shifts in the Nuclear Magnetic Resonance (NMR) spectra and notable changes in the vibrational frequencies observed in Infrared (IR) spectroscopy.

Caption: Diprotonation of 4-Bromopyridazine to form the dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Bromopyridazine Dihydrochloride, both ¹H and ¹³C NMR will exhibit characteristic shifts indicative of the diprotonated, electron-deficient aromatic system.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromopyridazine Dihydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), ensuring complete dissolution. D₂O is often preferred for hydrochloride salts to allow for the exchange of the N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromopyridazine Dihydrochloride is expected to show three distinct signals corresponding to the three aromatic protons. Due to the strong electron-withdrawing effect of the two positively charged nitrogen atoms and the bromine atom, all proton signals will be shifted significantly downfield compared to the neutral parent compound.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-39.2 - 9.5Doublet~2-3Adjacent to two electron-withdrawing nitrogen atoms, leading to a significant downfield shift.
H-58.8 - 9.1Doublet of doublets~5-6, ~2-3Influenced by both the adjacent nitrogen and the bromine atom.
H-69.5 - 9.8Doublet~5-6Adjacent to a positively charged nitrogen, resulting in a strong deshielding effect.

Note: Predicted chemical shifts are based on the analysis of similar protonated pyridazine and pyridine systems. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display four signals for the four carbon atoms of the pyridazine ring. Similar to the proton spectrum, the carbon signals will be shifted downfield due to the electron-withdrawing environment.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-3150 - 155Adjacent to two nitrogen atoms, experiencing strong deshielding.
C-4130 - 135Directly attached to the electronegative bromine atom.
C-5135 - 140Influenced by the adjacent nitrogen and the bromine atom.
C-6155 - 160Adjacent to a positively charged nitrogen, resulting in a significant downfield shift.

Note: These are estimated chemical shift ranges. The precise values will be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. The IR spectrum of 4-Bromopyridazine Dihydrochloride will be characterized by the presence of N-H stretching and bending vibrations, in addition to the aromatic C-H and C=C/C=N stretching frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method is standard. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Interpretation
N-H Stretch3200 - 2800Broad, StrongCharacteristic of the protonated nitrogen atoms in the hydrochloride salt. The broadness is due to hydrogen bonding.
Aromatic C-H Stretch3100 - 3000MediumStretching vibrations of the C-H bonds on the pyridazine ring.
C=N and C=C Stretch1650 - 1550Strong to MediumAromatic ring stretching vibrations. These are often shifted to higher frequencies upon protonation.[1]
N-H Bend1550 - 1500MediumBending vibrations of the N-H bonds.
C-Br Stretch700 - 500Medium to WeakCharacteristic stretching vibration of the carbon-bromine bond.

graph {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#4285F4"];

"4-Bromopyridazine Dihydrochloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IR" [fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Bromopyridazine Dihydrochloride" -- "NMR" [label=" Structural Elucidation"]; "4-Bromopyridazine Dihydrochloride" -- "IR" [label=" Functional Groups"]; "4-Bromopyridazine Dihydrochloride" -- "MS" [label=" Molecular Weight & Fragmentation"];

"NMR" -- "¹H NMR" [label=" Proton Environment"]; "NMR" -- "¹³C NMR" [label=" Carbon Skeleton"]; "IR" -- "N-H Stretch"; "IR" -- "C=N/C=C Stretch"; "MS" -- "Molecular Ion Peak"; "MS" -- "Fragmentation Pattern"; }

Caption: Interrelationship of spectroscopic techniques for the characterization of 4-Bromopyridazine Dihydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromopyridazine Dihydrochloride, the analysis would typically be performed on the free base after the loss of the two HCl molecules in the mass spectrometer.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that can detect the protonated molecule. Electron ionization (EI) would lead to fragmentation and analysis of the neutral 4-bromopyridazine.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectral Data

Under ESI-MS conditions, one would expect to observe the singly protonated molecular ion of 4-bromopyridazine.

  • [M+H]⁺: The most prominent peak would correspond to the molecular weight of 4-bromopyridazine (C₄H₃BrN₂) plus a proton. The isotopic pattern will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

    • Calculated m/z for C₄H₄⁷⁹BrN₂⁺: ~158.96

    • Calculated m/z for C₄H₄⁸¹BrN₂⁺: ~160.96

Under EI-MS, the molecular ion peak of the neutral 4-bromopyridazine would be observed, along with characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 4-bromopyridazine. The isotopic pattern for bromine will be evident.

  • Key Fragmentation: Loss of Br, followed by the loss of N₂ are plausible fragmentation pathways for pyridazine systems.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of 4-Bromopyridazine Dihydrochloride. By understanding the influence of the diprotonated pyridazine ring on NMR, IR, and MS spectra, researchers can confidently identify and characterize this important chemical entity. The provided protocols and predicted data serve as a valuable resource for guiding experimental work and interpreting analytical results in the synthesis and application of 4-Bromopyridazine and its derivatives.

References

  • Blog, H. What is the IR spectrum of 4 - bromopyridine hydrochloride? [Link]

  • PubChem. 4-Bromopyridine hydrochloride. [Link]

  • NIST. 4-Bromopyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

Foundational

Stability and storage conditions for 4-Bromopyridazine dihydrochloride

An in-depth technical analysis of 4-Bromopyridazine dihydrochloride requires moving beyond basic safety data sheets to understand the quantum-mechanical and thermodynamic forces driving its reactivity. As a critical buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Bromopyridazine dihydrochloride requires moving beyond basic safety data sheets to understand the quantum-mechanical and thermodynamic forces driving its reactivity. As a critical building block in Suzuki-Miyaura cross-coupling and a potent covalent fragment in targeted drug discovery[1], its high electrophilicity is its greatest asset. However, this exact property makes it exceptionally vulnerable to environmental degradation.

This whitepaper provides a comprehensive, field-proven guide to the structural vulnerabilities, degradation mechanics, and self-validating storage protocols required to maintain the integrity of 4-Bromopyridazine dihydrochloride.

Mechanistic Causality of Instability (The "Why")

To design an effective storage protocol, we must first understand the causality behind the compound's degradation. The instability of 4-Bromopyridazine dihydrochloride is driven by a synergistic combination of electronic ring effects and salt-induced hygroscopicity.

  • Electronic Deficiency & SNAr Susceptibility: The pyridazine (1,2-diazine) ring is characterized by two adjacent nitrogen atoms. These heteroatoms exert a powerful electron-withdrawing effect, rendering the ring carbons highly electron-deficient and significantly reducing their stability to hydrolysis compared to standard pyridines[2]. The placement of a bromine leaving group at the C4 position creates an electrophilic hotspot, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism[2].

  • Hygroscopicity of the Dihydrochloride Salt: While the dihydrochloride formulation drastically improves aqueous solubility for biological assays, it introduces extreme hygroscopicity. Upon exposure to ambient humidity, the salt deliquesces, pulling moisture directly into the crystal lattice.

  • The Hydrolysis Cascade: The absorbed water creates a localized, highly concentrated acidic microenvironment. In this state, water molecules act as nucleophiles, attacking the activated C4 position. This cleaves the C-Br bond, yielding 4-hydroxypyridazine (which rapidly tautomerizes to the thermodynamically stable pyridazin-4-one) and releasing hydrobromic/hydrochloric acid, which auto-catalyzes further degradation[3].

Mechanism A 4-Bromopyridazine Dihydrochloride B Moisture Absorption (Deliquescence) A->B Ambient Humidity C Acidic Aqueous Microenvironment B->C Salt Dissolution D Nucleophilic Attack (H2O) via SNAr Mechanism C->D Activation of C4 E Pyridazin-4-one (Hydrolysis Product) D->E Loss of HBr

Logical flow of moisture-induced SNAr hydrolysis in 4-Bromopyridazine dihydrochloride.

Quantitative Stability Profile

Predictive stability modeling demonstrates that temperature and atmospheric moisture are the primary vectors for degradation. The following table summarizes quantitative expectations based on varying storage environments.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Mechanism
Optimal -20°CArgon (Ar)Protected (Amber)> 24 MonthsNegligible
Sub-optimal 2-8°CNitrogen (N₂)Protected (Amber)6 - 12 MonthsSlow SNAr hydrolysis
High Risk 25°C (RT)Ambient AirExposed< 1 WeekRapid deliquescence & hydrolysis
Critical Failure 40°CHigh HumidityExposed< 24 HoursComplete C-Br bond cleavage

Self-Validating Storage & Handling Protocols

Standard operating procedures often fail because they rely on passive assumptions (e.g., "the cap is tight"). In our experience, handling highly reactive halogenated diazines requires a self-validating system —a workflow where every protective measure is empirically verified before proceeding.

Step-by-Step Methodology: Anhydrous Aliquoting and Integrity Verification

Objective: To safely aliquot bulk 4-bromopyridazine dihydrochloride and validate its chemical integrity prior to use in sensitive assays or cross-coupling reactions.

  • Step 1: Atmospheric Displacement & Equilibration

    • Action: Purge a controlled glovebox with high-purity Argon (Ar).

    • Causality: Argon is denser than Nitrogen and provides a superior protective blanket over solid powders, displacing ambient water vapor that triggers the SNAr cascade[4].

    • Self-Validation: Utilize a trace moisture analyzer to confirm ambient H₂O levels are strictly < 1 ppm before introducing the sealed chemical container.

  • Step 2: Pre-Aliquot Moisture Validation (Karl Fischer)

    • Action: Weigh a 50 mg sample inside the glovebox and dissolve it in anhydrous methanol. Perform a coulometric Karl Fischer (KF) titration.

    • Causality: Visual inspection cannot detect micro-deliquescence. KF titration provides absolute quantification of trapped water.

    • Self-Validation: Moisture content must read < 0.1% w/w. If the threshold is exceeded, the batch must be dried under a high vacuum desiccator (Note: thermal drying is contraindicated due to the risk of accelerating degradation).

  • Step 3: Aliquoting and Photoprotection

    • Action: Transfer 100 mg aliquots into pre-dried, amber glass vials. Seal with PTFE-lined silicone septa and crimp caps.

    • Causality: Halogenated heterocycles are susceptible to UV-induced homolytic cleavage. Amber glass blocks UV transmission. Furthermore, PTFE provides a chemically inert, highly impermeable barrier to moisture, whereas standard silicone allows slow vapor transmission.

  • Step 4: Thermal Arrest

    • Action: Store the sealed vials at -20°C in a desiccated secondary container.

    • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the kinetic energy available to surpass the activation energy barrier of the hydrolysis reaction.

  • Step 5: Post-Storage Chromatographic Validation

    • Action: Before utilizing a stored aliquot, dissolve a 1 mg sample in anhydrous acetonitrile and analyze via LC-MS.

    • Causality: Basic nitrogen atoms in the pyridazine ring interact strongly with acidic silanols on standard columns, leading to tailing or on-column decomposition[5]. Use deactivated (neutral) silica or end-capped C18 columns.

    • Self-Validation: Confirm the presence of the parent mass [M+H]+ and the strict absence of the [M−Br+OH] hydrolysis peak.

QC_Workflow S1 1. Glovebox Transfer (Argon Atmosphere) S2 2. Karl Fischer Titration (Verify Moisture <0.1%) S1->S2 Validate Dryness S3 3. Aliquot & Seal (PTFE/Amber Vials) S2->S3 Pass S4 4. Store at -20°C (Desiccated) S3->S4 Transfer S5 5. Post-Storage LC-MS (Validate Purity >95%) S4->S5 Prior to Use S5->S1 Feedback Loop

Self-validating storage and quality control workflow for highly reactive pyridazine salts.

Conclusion

The successful utilization of 4-Bromopyridazine dihydrochloride hinges entirely on respecting its electronic vulnerabilities. By understanding that moisture is not just a contaminant, but a direct nucleophilic reactant that destroys the C-Br bond, researchers can implement the rigorous, self-validating handling protocols outlined above. Treating storage as an active chemical process—rather than a passive state—ensures high yields in downstream cross-coupling reactions and reliable data in biological assays.

References

  • Prezi. "Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications." Prezi Presentations.[Link]

  • MDPI. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties." Molecules.[Link]

  • ACS Publications. "Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors." Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Halopyridazine Synthesis and Reactivity: A Technical Guide for Medicinal Chemistry

Abstract The pyridazine core (1,2-diazine) is a privileged pharmacophore in modern drug discovery. Its unique physicochemical properties—specifically its high dipole moment and potent hydrogen-bond accepting capabilities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The pyridazine core (1,2-diazine) is a privileged pharmacophore in modern drug discovery. Its unique physicochemical properties—specifically its high dipole moment and potent hydrogen-bond accepting capabilities—make it an ideal bioisostere for phenyl, pyridine, and pyrimidine rings. This whitepaper provides an in-depth analysis of the de novo synthesis of halopyridazines, the mechanistic causality governing their reactivity, and field-proven protocols for their late-stage functionalization.

The Pyridazine Scaffold in Drug Development

In recent years, pyridazines have been extensively utilized in the rational design of targeted therapeutics. The incorporation of a pyridazine moiety often improves aqueous solubility and modulates the metabolic stability of drug candidates. Recent literature highlights the extensive use of pyridazines in developing anticancer agents, including glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain (BRD) inhibitors[1]. Furthermore, pyridazinone and halopyridazine derivatives exhibit potent anti-inflammatory properties by modulating TxA2, TNF-α, and IL-6 pathways[2].

To leverage this scaffold, medicinal chemists rely heavily on halopyridazines (chloro-, bromo-, and iodo-derivatives) as versatile synthetic intermediates. The halogens serve as critical handles for subsequent structural diversification via cross-coupling and nucleophilic substitution.

De Novo Synthesis of Halopyridazines

The strategic introduction of halogens onto the pyridazine ring is the foundational step in building complex heteroaromatic drug candidates.

Classical Chlorination via Phosphorus Oxychloride (POCl₃)

The most ubiquitous method for synthesizing chloropyridazines involves the chlorination of pyridazinone precursors using POCl₃[3].

Mechanistic Causality: Pyridazinones exist in a tautomeric equilibrium with their lactim (hydroxypyridazine) form. POCl₃ acts as both the solvent and the activating agent. The phosphoryl oxygen of the lactim attacks the highly electrophilic phosphorus center of POCl₃, forming a dichlorophosphate intermediate. This step transforms a poor leaving group (-OH) into an excellent one. Subsequent nucleophilic attack by the chloride ion (generated in situ) displaces the phosphate group, yielding the chloropyridazine. The reaction is thermodynamically driven by the formation of a strong P=O bond and the complete aromatization of the pyridazine ring.

Protocol 1: Synthesis of 3-Chloro-4-methyl-6-phenylpyridazine[3]

Self-Validating System: The progression of this reaction is visually indicated by the dissolution of the solid pyridazinone into the POCl₃ as the soluble dichlorophosphate intermediate forms, followed by LC-MS confirmation of the mass shift (-16 Da for O to Cl exchange).

  • Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-methyl-6-phenyl-3(2H)-pyridazinone (1.0 equiv).

  • Reagent Addition : Add anhydrous phosphorus oxychloride (POCl₃) (5.0 to 10.0 equiv). The excess POCl₃ serves as the reaction solvent.

  • Heating : Heat the mixture to reflux (approx. 105°C) under an inert argon atmosphere for 2–4 hours. Monitor reaction completion via TLC or LC-MS.

  • Quenching (Critical Step) : Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to quench excess POCl₃. Caution: This is a highly exothermic reaction that releases corrosive HCl gas; perform strictly in a well-ventilated fume hood.

  • Neutralization & Extraction : Neutralize the highly acidic aqueous mixture with a saturated sodium bicarbonate (NaHCO₃) solution until pH ~7. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Modern iEDDA Approaches to Bromopyridazines

While POCl₃ and POBr₃ are effective, they require harsh thermal conditions and highly corrosive reagents. A modern, milder approach utilizes the inverse electron-demand Diels-Alder (iEDDA) reaction. The Boron trifluoride (BF₃)-mediated cycloaddition of 3-bromotetrazines with silyl enol ethers provides 3-bromo-4-arylpyridazines with exclusive regioselectivity, avoiding strong thermal conditions[4].

Reactivity and Late-Stage Functionalization

Halopyridazines are highly reactive toward both Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (S_NAr)

Unlike pyridine, the pyridazine nucleus lacks an "unactivated" ring carbon. The two adjacent nitrogen atoms exert a profound electron-withdrawing effect, highly activating the C3 and C6 positions toward nucleophilic attack[5].

Causality of Regioselectivity: In 3,6-dihalopyridazines, the first S_NAr substitution (e.g., with an amine nucleophile) proceeds rapidly. However, the introduction of an electron-donating amino group significantly increases the electron density of the pyridazine pi-system. This electronic enrichment deactivates the remaining halogen toward a second S_NAr attack, allowing chemists to achieve excellent mono-substitution control without complex protecting group strategies[6].

Palladium-Catalyzed Cross-Coupling

Halopyridazines are excellent substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Chemoselectivity can be achieved by utilizing mixed halopyridazines (e.g., 3-chloro-6-iodopyridazine). The weaker C–I bond undergoes oxidative addition with the Pd(0) catalyst significantly faster than the C–Cl bond, allowing for orthogonal, stepwise functionalization[7].

Protocol 2: General Suzuki-Miyaura Cross-Coupling of Halopyridazines

Self-Validating System: The use of rigorously degassed solvents prevents the oxidative homocoupling of boronic acids (a common Suzuki side-reaction) and protects the Pd(0) catalyst from degradation, ensuring the mass balance favors the cross-coupled product.

  • Setup : In a Schlenk tube, combine the halopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Base & Solvent : Add a mild base such as K₂CO₃ (2.0 equiv) and a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Reaction : Purge the vessel with argon for 15 minutes. Heat the mixture at 80–90°C for 6–12 hours.

  • Workup : Dilute with ethyl acetate, wash with water and brine. Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the typical yields and regioselectivity profiles of halopyridazine functionalizations based on recent literature[4][6][7].

Starting MaterialReagent/CatalystReaction TypeTarget ProductTypical YieldSelectivity Profile
Pyridazinone POCl₃, RefluxChlorination3-Chloropyridazine85–95%N/A
3,6-Dichloropyridazine Amine (1.1 eq), BaseS_NAr3-Amino-6-chloropyridazine75–90%Mono-substitution at C3
3-Bromotetrazine + Silyl Enol Ether BF₃·OEt₂, DCMiEDDA3-Bromo-4-arylpyridazine75–88%Exclusive C4 over C5
3-Chloro-6-iodopyridazine Ar-B(OH)₂, Pd(PPh₃)₄Suzuki Coupling3-Aryl-6-chloropyridazine80–92%Chemoselective (C–I over C–Cl)

Visualizing the Synthetic Logic

The following diagrams map the logical progression of halopyridazine synthesis and the mechanistic principles governing their orthogonal functionalization.

G A Pyridazinone Precursor B POCl3 Activation (Chlorination) A->B Reflux C 3,6-Dichloropyridazine (Intermediate) B->C -HCl, -PO2Cl D SNAr Reaction (Amine Nucleophile) C->D Regioselective E Mono-substituted Chloropyridazine D->E High Yield F Suzuki Cross-Coupling (Pd Catalyst) E->F Ar-B(OH)2 G Fully Functionalized Drug Scaffold F->G C-C Bond

Fig 1: Stepwise workflow of pyridazinone chlorination and subsequent functionalization.

G A 3-Chloro-6-Iodopyridazine B Pd(0) Oxidative Addition at C-I Bond (Fast) A->B Chemoselective C Pd(0) Oxidative Addition at C-Cl Bond (Slow) A->C Disfavored D 3-Chloro-6-Arylpyridazine B->D Suzuki E SNAr at C-Cl Bond (Nucleophile) D->E Activation F 3-Amino-6-Arylpyridazine (Final Target) E->F Substitution

Fig 2: Chemoselective logic for the orthogonal functionalization of halopyridazines.

Conclusion

The halopyridazine scaffold remains a cornerstone in medicinal chemistry due to its predictable reactivity and profound impact on the physicochemical properties of drug candidates. By mastering the causality behind POCl₃-mediated chlorinations, iEDDA cycloadditions, and the regioselective nuances of S_NAr and palladium-catalyzed cross-couplings, drug development professionals can efficiently construct complex, multi-functionalized heteroaromatic systems tailored for high-affinity target engagement.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review Source: Bioorganic & Medicinal Chemistry (NIH / PubMed) URL:[Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: Mini-Reviews in Medicinal Chemistry (Bentham Science) URL:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks Source: LMU Munich (Dissertation / Review) URL:[Link]

  • Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Thermochemical Properties of Substituted Pyridazines: A Comprehensive Guide to Energetics, Stability, and Experimental Methodologies

As a Senior Application Scientist working at the intersection of physical chemistry and drug development, I frequently encounter the challenge of predicting the stability, reactivity, and phase behavior of nitrogen-rich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working at the intersection of physical chemistry and drug development, I frequently encounter the challenge of predicting the stability, reactivity, and phase behavior of nitrogen-rich heterocycles. Among the diazabenzenes, substituted pyridazines (1,2-diazines) represent a uniquely challenging and fascinating class of aromatic compounds.

Unlike their 1,3- (pyrimidine) and 1,4- (pyrazine) counterparts, pyridazines possess adjacent nitrogen atoms. This structural motif introduces significant lone-pair repulsion and a pronounced dipole moment, fundamentally altering their thermochemical landscape[1]. Understanding the enthalpy of formation ( Δf​H∘ ), vaporization ( Δvap​H∘ ), and combustion ( Δc​H∘ ) of these compounds is critical for applications ranging from the design of high-energy density materials (HEDMs) to the optimization of pharmacokinetic profiles in rational drug design.

This guide provides an authoritative, field-proven synthesis of the thermochemical properties of substituted pyridazines, detailing the causality behind their energetic behavior and the self-validating experimental protocols required to accurately measure them.

The Energetic Landscape: Causality of Pyridazine Instability

The relative thermodynamic stability of the three parent diazines has historically been a subject of intense calorimetric investigation. Recent high-precision re-evaluations have established benchmark data that quantitatively demonstrate the destabilizing effect of the adjacent nitrogen atoms in pyridazine[2].

The causality here is rooted in the N-N bond. The adjacent electronegative nitrogen atoms in the 1,2-diazine ring create a powerful electrostatic repulsion between their lone pairs. This ground-state destabilization makes pyridazine the least thermodynamically stable of the diazabenzenes. Consequently, substituents on the pyridazine ring (e.g., electron-withdrawing groups like -NO 2​ or electron-donating groups like -CH 3​ ) can dramatically modulate this repulsion, directly impacting the compound's sublimation enthalpy ( Δsub​H∘ ) and overall enthalpy of formation.

Quantitative Data Presentation

The table below summarizes the benchmark thermochemical properties of the parent diazines, highlighting the stark energetic differences driven by isomerism.

Table 1: Comparative Thermochemical Properties of Parent Diazines at 298.15 K

CompoundIsomer Δf​H∘(g) (kJ/mol) Δvap​H∘ (kJ/mol)Dipole Moment (D)
Pyridazine 1,2-Diazine~278.453.5 ± 0.4~4.22
Pyrimidine 1,3-Diazine187.6 ± 2.241.0 ± 1.9~2.33
Pyrazine 1,4-Diazine195.1 ± 2.140.5 ± 1.70.00

Data synthesized from benchmark calorimetric and chromatographic studies[2][3].

Self-Validating Thermochemical Systems

To derive the gas-phase enthalpy of formation ( Δf​H∘(g) ), we rely on a self-validating thermochemical cycle based on Hess's Law. Because Δf​H∘(g) cannot be measured directly for these complex heterocycles, it is calculated by combining the condensed-phase enthalpy of formation (derived from combustion calorimetry) with the phase transition enthalpy (vaporization or sublimation).

ThermochemicalCycle Solid Substituted Pyridazine (s/l) Gas Substituted Pyridazine (g) Solid->Gas ΔsubH° / ΔvapH° CombustionProds Combustion Products CO2(g), H2O(l), N2(g) Solid->CombustionProds ΔcH°(cond) Elements Standard State Elements C(s), H2(g), N2(g) Elements->Solid ΔfH°(cond) Elements->Gas ΔfH°(g) Elements->CombustionProds ΔfH°(Products)

Hess's Law cycle linking combustion, phase transition, and formation enthalpies.

Experimental Protocols & Methodologies

The accuracy of thermochemical data is entirely dependent on the rigorous execution of experimental protocols. Below are the detailed, step-by-step methodologies for the two primary techniques used to evaluate substituted pyridazines.

Protocol 1: Static Bomb Combustion Calorimetry (for Δc​H∘ )

Causality & Design: Combustion calorimetry measures the heat released when a substance is completely oxidized. For nitrogen-rich compounds like substituted pyridazines, the primary analytical challenge is ensuring the complete conversion of nitrogen to N 2​ gas without forming excessive, unquantifiable nitrogen oxides (NO x​ ). We utilize a static bomb pressurized with high-purity oxygen to force the reaction to completion[2].

Step-by-Step Methodology:

  • Sample Purification: Purify the substituted pyridazine via fractional sublimation or preparative Gas-Liquid Chromatography (GLC) to a purity of ≥99.9%. Trace impurities, especially hygroscopic moisture, will drastically skew the calorimetric cell constant.

  • Encapsulation: In a dry, inert-atmosphere glovebox, seal approximately 0.5 g of the sample in a combustible polythene capsule. The exact enthalpy of combustion of the polythene batch must be pre-calibrated.

  • Bomb Preparation: Place the encapsulated sample into the static bomb crucible. Add exactly 1.0 mL of deionized water to the bottom of the bomb. Crucial Step: This water defines the final thermodynamic state of H 2​ O as a liquid and absorbs trace nitric acid formed during combustion.

  • Pressurization & Ignition: Purge the bomb with high-purity O 2​ to remove atmospheric nitrogen, then pressurize to 3.04 MPa. Submerge the bomb in the isoperibolic calorimeter water bath, allow thermal equilibration, and ignite the sample electrically.

  • Temperature Logging: Log the adiabatic temperature rise ( ΔTad​ ) using a high-resolution quartz crystal thermometer.

  • Washings Analysis: Post-combustion, depressurize the bomb slowly. Recover the bomb washings and titrate with 0.1 M NaOH to quantify the formation of aqueous HNO 3​ .

  • Thermodynamic Correction: Apply standard Washburn corrections to adjust the bomb process to standard thermodynamic states. Subtract the energy contribution of the polythene capsule and the HNO 3​ formation to yield the standard massic energy of combustion ( Δc​u∘ ), which is then converted to the molar enthalpy of combustion ( Δc​H∘ ).

Protocol 2: Correlation Gas Chromatography (CGC) for Phase Transition Enthalpies

Causality & Design: CGC is a highly efficient method for determining the Δvap​H∘ or Δsub​H∘ of scarce or highly potent substituted pyridazines. It relies on the linear relationship between the enthalpy of transfer from the GC stationary phase to the gas phase and the macroscopic enthalpy of vaporization.

However, the selection of reference standards is the single most critical failure point in this protocol. Pyridines and pyrazines are strictly unsuitable as reference standards for pyridazines [3][4]. Because pyridazine possesses a massive dipole moment (~4.2 D) compared to pyrazine (0 D), it exhibits disproportionately strong dipole-dipole interactions with the stationary phase. Using non-polar standards results in a severe underestimation of the target's vaporization enthalpy.

CGCWorkflow Start Select Reference Standards CheckDipole Are Standard Dipoles Similar to Pyridazine (>3.9 D)? Start->CheckDipole Fail Invalid Correlation (e.g., Pyrazines fail) CheckDipole->Fail No Pass Valid Correlation (e.g., Highly polar heterocycles) CheckDipole->Pass Yes RunGC Run Isothermal GC at Multiple Temperatures Pass->RunGC Plot Plot ln(t_retention) vs 1/T Extract ΔvapH°(T) RunGC->Plot Adjust Adjust to 298.15 K using ΔCp corrections Plot->Adjust

Correlation Gas Chromatography workflow emphasizing dipole-matched standard selection.

Step-by-Step Methodology:

  • Standard Selection: Select 3 to 5 reference heterocycles with rigorously established Δvap​H∘ values and dipole moments closely matching the target substituted pyridazine (>3.5 D).

  • Mixture Preparation: Dissolve the target pyridazine and the chosen reference standards in a volatile, non-interfering solvent (e.g., dichloromethane).

  • Isothermal GC Runs: Inject the mixture into a GC equipped with a Flame Ionization Detector (FID) and a non-polar capillary column. Run the system isothermally at 5 to 7 different temperatures, spanning a 30 K range.

  • Retention Time Analysis: Record the adjusted retention time ( ta​=tr​−t0​ ) for each peak, where t0​ is the dead time of the column (measured using an unretained solute like methane).

  • Clausius-Clapeyron Plotting: Plot ln(t0​/ta​) versus 1/T (where T is the column temperature in Kelvin). The slope of this regression line is directly proportional to the enthalpy of transfer ( Δtrn​H∘ ).

  • Data Correlation: Plot the known Δvap​H∘(298.15K) of the standards against their measured Δtrn​H∘ . Use the resulting linear regression equation to extrapolate the precise Δvap​H∘(298.15K) of the substituted pyridazine.

Conclusion

The thermochemical profiling of substituted pyridazines requires a rigorous, multi-technique approach. By understanding the underlying electronic structure—specifically the destabilizing N-N lone pair interactions—and meticulously designing self-validating calorimetric and chromatographic workflows, researchers can accurately map the energetic landscape of these vital heterocycles. Ensuring strict dipole-matching in chromatographic correlations and meticulous thermodynamic corrections in calorimetry are the hallmarks of benchmark-quality physical chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling of 4-Bromopyridazine Dihydrochloride in Drug Discovery

Introduction & Strategic Context The pyridazine scaffold is a privileged motif in medicinal chemistry, frequently deployed to improve aqueous solubility, tune physicochemical properties, and act as a conformational lock...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The pyridazine scaffold is a privileged motif in medicinal chemistry, frequently deployed to improve aqueous solubility, tune physicochemical properties, and act as a conformational lock in structure-based drug design. Recent high-profile applications include the development of potent1[1] and "switchable electrophiles" for 2[2].

Functionalizing the C4 position of the pyridazine ring via Sonogashira cross-coupling with terminal alkynes is a critical synthetic transformation. However, utilizing 4-bromopyridazine dihydrochloride presents unique mechanistic challenges compared to standard aryl bromides. This is primarily due to the highly electron-deficient nature of the diazine ring and the specific stoichiometric requirements needed to neutralize the bis-hydrochloride salt before the catalytic cycle can even initiate[3].

Mechanistic Insights & Experimental Causality

Why use the Dihydrochloride Salt? The free base of 4-bromopyridazine is prone to rapid degradation and is difficult to store long-term. The dihydrochloride salt offers superior bench stability and hygroscopic control, making it the preferred form for reproducible library synthesis.

Causality in Reaction Design:

  • Stoichiometric Base Requirements (The Neutralization Bottleneck): The standard Sonogashira catalytic cycle requires a mild base (usually an amine like Et₃N or DIPEA) to deprotonate the terminal alkyne, facilitating the formation of the copper(I)-acetylide intermediate. When using the dihydrochloride salt, exactly 2.0 equivalents of base are instantly consumed to liberate the 4-bromopyridazine free base. Therefore, a minimum of 3.0 to 4.0 equivalents of base must be employed to ensure the catalytic cycle is not starved of the basic environment necessary for transmetalation[3].

  • Oxidative Addition vs. Catalyst Poisoning: Pyridazines are strongly electron-deficient, making the C-Br bond highly susceptible to rapid oxidative addition by Pd(0). However, the adjacent nitrogen atoms possess lone pairs that can chelate the palladium center, potentially forming stable, inactive Pd(II) off-cycle complexes. To mitigate this, an excess of strongly coordinating ligands (e.g., adding 10 mol% extra PPh₃ alongside the Pd(PPh₃)₂Cl₂ precatalyst) is required to outcompete pyridazine coordination and keep the catalyst active[1].

  • Copper Co-Catalysis: While4[4], the standard CuI co-catalyzed route is highly recommended for electron-deficient heterocycles. Copper accelerates the transmetalation step, thereby minimizing the residence time of the vulnerable Pd(II)-heteroaryl intermediate and preventing premature catalyst decomposition.

Workflow Visualization

G Salt 4-Bromopyridazine·2HCl + Base (≥ 3 eq.) FreeBase 4-Bromopyridazine (Free Base) Salt->FreeBase Neutralization OxAdd Oxidative Addition [Pd(II)(Pyridazin-4-yl)(Br)L2] FreeBase->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetalation [Pd(II)(Pyridazin-4-yl)(Alkynyl)L2] OxAdd->TransMet Alkyne Terminal Alkyne + CuI + Base CuAcc Cu(I)-Acetylide Alkyne->CuAcc Deprotonation CuAcc->TransMet - CuBr RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Alkynylpyridazine Target Compound RedElim->Product

Sonogashira catalytic cycle for 4-bromopyridazine dihydrochloride highlighting salt neutralization.

Optimized Experimental Protocol

This self-validating protocol is designed to ensure complete salt neutralization and prevent catalyst deactivation.

Materials & Reagents:

  • 4-Bromopyridazine dihydrochloride : 1.0 equiv (limiting reagent)

  • Terminal Alkyne : 1.2 - 1.5 equiv

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] : 5 mol%

  • Copper(I) iodide [CuI] : 10 mol%

  • Triphenylphosphine [PPh₃] : 10 mol% (Critical for preventing N-chelation)

  • N,N-Diisopropylethylamine (DIPEA) : 4.0 equiv

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) : 0.1 M relative to substrate

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel : Oven-dry a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.

  • Solid Reagent Charging : Add 4-bromopyridazine dihydrochloride, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ to the vessel.

    • Self-Validation Check 1: Ensure the CuI is a fine, off-white powder. Green or brown discoloration indicates oxidation to Cu(II), which will promote unwanted Glaser homocoupling of the alkyne.

  • Inert Atmosphere Establishment : Seal the vessel with a septum. Evacuate the flask and backfill with Argon (repeat 3 times to ensure a strictly oxygen-free environment).

  • Solvent and Base Addition : Inject the anhydrous solvent (e.g., DMF) via syringe. Immediately inject the DIPEA (4.0 equiv).

    • Self-Validation Check 2: Upon addition of the base, the suspension will undergo a distinct visual change (often dissolving or shifting in color) as the dihydrochloride salt is neutralized to the free base. The reaction mixture must be fully basic before proceeding.

  • Alkyne Addition : Inject the terminal alkyne dropwise over 2 minutes.

  • Reaction Execution : Stir the reaction at room temperature (20-25 °C). If conversion is sluggish after 2 hours (common with sterically hindered alkynes), elevate the temperature to 50-60 °C.

  • Monitoring : Monitor reaction progress via LC-MS or TLC.

    • Analytical Tip: The highly polar nature of pyridazines often requires polar eluent systems (e.g., 5-10% MeOH in DCM) for accurate TLC resolution.

  • Workup : Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NH₄Cl to remove copper salts and amine hydrochlorides. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Quantitative Data Presentation: Base & Solvent Optimization

The following table summarizes the optimization landscape for this specific coupling, demonstrating the critical nature of base equivalents and solvent choice[3].

EntrySolventBase (Equiv.)Temp (°C)Time (h)Conversion (%)*Primary Issue / Observation
1THFEt₃N (1.5)2524< 5%Reaction stalled; base entirely consumed by HCl salt neutralization.
2THFEt₃N (4.0)251685%Good conversion; some product trapped in precipitated amine-HCl salts.
3DMFDIPEA (4.0)251295%Excellent conversion; DIPEA provides better solubility for the intermediates.
4DMFK₂CO₃ (4.0)601860%Heterogeneous system; requires heating, increasing the risk of alkyne degradation.
5DMFDIPEA (4.0)604> 98%Optimal conditions for sterically hindered or unreactive terminal alkynes.

*Conversion determined by LC-MS integration of the 4-bromopyridazine peak vs. the product peak.

References

  • Title: Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Discovery of 4,4′-Dipyridylsulfide Analogs as “Switchable Electrophiles” for Covalent Inhibition Source: ACS Chemical Biology - ACS Publications URL
  • Title: A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions Source: Benchchem URL
  • Title: ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors Source: RSC Publishing URL

Sources

Application

Application Note: Advanced Protocol for the Buchwald-Hartwig Amination of 4-Bromopyridazine

Executive Summary & Rationale The functionalization of pyridazine scaffolds is a critical endeavor in medicinal chemistry, agrochemicals, and materials science due to the unique physicochemical properties and bioisosteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The functionalization of pyridazine scaffolds is a critical endeavor in medicinal chemistry, agrochemicals, and materials science due to the unique physicochemical properties and bioisosteric potential of the diazine ring. However, the palladium-catalyzed Buchwald-Hartwig amination of 4-bromopyridazine presents severe synthetic challenges. The highly electron-deficient nature of the pyridazine ring slows the oxidative addition step, while its two basic nitrogen atoms readily coordinate to palladium intermediates, leading to irreversible catalyst poisoning. Furthermore, the free base of 4-bromopyridazine is highly unstable and prone to decomposition; thus, it is almost exclusively handled as a hydrobromide (HBr) salt[1].

This application note provides a field-proven, self-validating protocol designed to overcome these intrinsic substrate limitations through precise ligand selection, stoichiometric control, and rigorous reaction engineering.

Mechanistic Insights: Overcoming Heteroaryl Coordination

The success of cross-coupling basic heterocycles hinges on preventing the off-cycle coordination of the heteroaryl nitrogen to the palladium center. If the ligand is too small or labile (e.g., PPh₃), the pyridazine nitrogen outcompetes the ligand, forming a stable, catalytically inactive Pd-complex that precipitates as "Pd black."

To enforce causality over the reaction pathway, sterically demanding, electron-rich dialkylbiaryl phosphines (such as t-BuXPhos, RuPhos, or BrettPhos) or N-heterocyclic carbenes (NHCs) must be employed[2]. These bulky ligands physically shield the palladium center, sterically blocking the pyridazine nitrogens from coordinating. Concurrently, their electron-rich nature accelerates the rate-limiting steps of the catalytic cycle—specifically, oxidative addition for BrettPhos and reductive elimination for RuPhos[3].

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OA Oxidative Addition [Pd(II)(Ar)Br(L)] Pd0->OA 4-Bromopyridazine Poison Catalyst Poisoning Pd-Pyridazine Complex (Dead-End) Pd0->Poison Unhindered Ligand (N-Coordination) AmineCoord Amine Coordination [Pd(II)(Ar)(NHR)Br(L)] OA->AmineCoord Amine Deprot Deprotonation [Pd(II)(Ar)(NR)(L)] AmineCoord->Deprot Base RE Reductive Elimination Product + [Pd(0)L] Deprot->RE RE->Pd0 Regeneration Poison->Pd0 Bulky Ligand (Steric Shielding)

Catalytic cycle of the Buchwald-Hartwig amination highlighting the pyridazine poisoning pathway.

Reagent Selection Matrix

The following table summarizes the quantitative and comparative rationale for reagent selection when dealing with the 4-bromopyridazine HBr salt.

ComponentPrimary RecommendationAlternativeMechanistic Rationale
Catalyst Precursor Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ provides a direct source of Pd(0). Pd(OAc)₂ requires in situ reduction by the amine or ligand, which can delay initiation and allow substrate degradation.
Ligand t-BuXPhos or RuPhos (6–10 mol%)BrettPhos or PEPPSI-IPrBulky dialkylbiaryl phosphines sterically block the pyridazine nitrogens from coordinating to the Pd center, preventing catalyst deactivation[3].
Base NaOtBu (3.1 equiv)Cs₂CO₃ (3.0 equiv)Because 4-bromopyridazine is supplied as an HBr salt, an excess of base (≥3.0 equiv) is strictly required to neutralize the salt and drive the deprotonation step[1]. Cs₂CO₃ is preferred for base-sensitive functional groups.
Solvent 1,4-Dioxane (Degassed)t-Amyl alcohol1,4-Dioxane provides excellent solubility for the base and reagents at elevated temperatures (90 °C) while remaining inert to the highly reactive Pd intermediates.

Step-by-Step Experimental Protocol

Scale : 1.0 mmol of 4-Bromopyridazine hydrobromide.

Reagents Required:

  • 4-Bromopyridazine hydrobromide: 1.0 mmol (239.9 mg)

  • Amine (e.g., morpholine or substituted aniline): 1.2 mmol

  • Pd₂(dba)₃: 0.025 mmol (22.9 mg, 2.5 mol% = 5 mol% Pd)

  • t-BuXPhos: 0.06 mmol (25.5 mg, 6 mol%)

  • NaOtBu: 3.1 mmol (298 mg, 3.1 equiv)

  • 1,4-Dioxane (Anhydrous, degassed): 5.0 mL

Step 1: Reaction Assembly (Strict Anaerobic Conditions)
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromopyridazine hydrobromide, Pd₂(dba)₃, t-BuXPhos, and NaOtBu.

    • Expertise Note: Adding the base simultaneously with the HBr salt is critical. It generates the free base of the pyridazine in situ exactly as the catalytic cycle initiates, preventing the free base from degrading prematurely.

  • Evacuate the Schlenk tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Add the amine and degassed 1,4-Dioxane via syringe under a positive pressure of Argon.

Step 2: Catalytic Activation and Heating
  • Seal the Schlenk tube and transfer it to a pre-heated oil bath or heating block set to 90 °C.

  • Validation Checkpoint: Within the first 10–15 minutes of heating, the reaction mixture should transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a deep orange or red-brown solution. This color shift validates the formation of the active L-Pd(0) species.

  • Stir vigorously (800 rpm) for 2–16 hours. Monitor the reaction progress via LC-MS or TLC.

Step 3: Quenching and Workup
  • Upon complete consumption of the starting material, remove the vessel from the heat source and cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

    • Expertise Note: Due to the high polarity and basicity of the aminopyridazine product, a gradient of Dichloromethane/Methanol (e.g., 0% to 10% MeOH) containing 1% Triethylamine is highly recommended to prevent streaking on the column.

Troubleshooting & Analytical Validation

A robust protocol must be a self-validating system. Use the following diagnostic criteria to troubleshoot failures:

  • Symptom : Rapid formation of a black precipitate (Pd black) within the first 30 minutes, accompanied by a halt in conversion.

    • Diagnosis : Catalyst poisoning or ligand oxidation. The pyridazine nitrogen has out-competed the phosphine ligand for the Pd center, leading to irreversible aggregation.

    • Solution : Ensure strict anaerobic conditions are maintained. If using a standard ligand, switch to a pre-formed palladacycle precatalyst (e.g., t-BuXPhos Pd G3) to ensure a perfect 1:1 Ligand:Pd ratio from the very first turnover, preventing unligated Pd from interacting with the substrate.

  • Symptom : High levels of unreacted 4-bromopyridazine remain, but the catalyst appears active (no Pd black).

    • Diagnosis : Incomplete neutralization of the HBr salt, leaving the substrate in an unreactive protonated state.

    • Solution : Verify the stoichiometry of the base. Ensure exactly 3.1 equivalents of NaOtBu are used[1]. If the amine coupling partner is also supplied as a hydrochloride salt, you must add an additional 1.0 equivalent of base.

References

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides Source: Synlett URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Derivatization of 4-Bromopyridazine Dihydrochloride in Lead Optimization

Executive Summary & Pharmacological Context In modern medicinal chemistry, the pyridazine ring is a highly valued pharmacophore. Characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the pyridazine ring is a highly valued pharmacophore. Characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity, it frequently serves as a superior bioisostere for ubiquitous phenyl rings[1]. Incorporating a pyridazine core often leads to improved aqueous solubility, reduced lipophilicity (LogP), and a mitigated risk of hERG potassium channel inhibition[1].

4-Bromopyridazine dihydrochloride (CAS: 1159825-37-2) is a premier building block for accessing these functionalized scaffolds. Recently, derivatized pyridazines have demonstrated profound efficacy as anti-inflammatory agents by targeting and suppressing key mediators such as Thromboxane A2 (TxA2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[2]. Furthermore, the 4-bromopyridazine moiety itself is increasingly utilized as a "switchable electrophile"—a targeted covalent warhead that undergoes enzyme-catalyzed nucleophilic aromatic substitution (SNAr) with active-site cysteine residues in targets like dimethylarginine dimethylaminohydrolase (DDAH)[3].

Physicochemical Properties & Handling Rationale

Causality in Experimental Design: 4-Bromopyridazine is commercially supplied as a dihydrochloride salt rather than a free base. The free base of 4-bromopyridazine is an oil or low-melting solid that is prone to oxidative degradation and volatility under ambient conditions. The dihydrochloride salt ensures indefinite bench stability.

However, this salt form dictates the downstream chemistry. Any derivatization protocol must account for the two equivalents of HCl. Failure to properly neutralize the microenvironment will instantly protonate incoming amine nucleophiles (halting SNAr reactions) or protonate the phosphine ligands of palladium catalysts (causing irreversible catalyst deactivation and precipitation of palladium black).

Strategic Derivatization Pathways

The derivatization of 4-bromopyridazine generally proceeds via two primary pathways, dictated by the electron-deficient nature of the 1,2-diazine system:

  • Nucleophilic Aromatic Substitution (SNAr): The inductive and resonance electron-withdrawing effects of the two adjacent nitrogen atoms render the 4-position highly electrophilic. The bromide is easily displaced by amines, thiols, and alkoxides.

  • Palladium-Catalyzed Cross-Coupling: The C4–Br bond readily undergoes oxidative addition with Pd(0) species, making it an excellent partner for Suzuki-Miyaura (C–C bond), Sonogashira (alkyne insertion), and Buchwald-Hartwig (C–N bond) couplings.

Workflow Start 4-Bromopyridazine Dihydrochloride Base Base Addition (>2.0 equiv) Start->Base Neutralization FreeBase Free 4-Bromopyridazine (In Situ) Base->FreeBase SNAr SNAr Pathway (Nucleophiles) FreeBase->SNAr Heteroatom Nu: Pd Pd-Catalyzed Cross-Coupling FreeBase->Pd Organometallic/Pd CS C-S Bond Formation (e.g., Thiols) SNAr->CS CN C-N Bond Formation (e.g., Amines) SNAr->CN CC C-C Bond Formation (e.g., Suzuki) Pd->CC

Fig 1. Logical workflow for derivatizing 4-bromopyridazine dihydrochloride.

Biological Application: Mechanism of Action

Pyridazine derivatives synthesized from this building block are highly active in modulating immune responses. By acting on macrophage activation and specific synthase enzymes, these compounds disrupt the signaling cascades responsible for chronic tissue damage[2].

Pathway Drug Pyridazine Derivative Target1 TxA2 Synthase Drug->Target1 Inhibits Target2 Macrophage Activation Drug->Target2 Modulates Mediator1 TxA2 Production Target1->Mediator1 Decreases Mediator2 TNF-α Release Target2->Mediator2 Reduces Mediator3 IL-6 Signaling Target2->Mediator3 Disrupts Outcome Suppression of Chronic Inflammation Mediator1->Outcome Prevents Mediator2->Outcome Prevents Mediator3->Outcome Prevents

Fig 2. Pharmacological mechanism of pyridazine derivatives in inflammation.

Self-Validating Experimental Protocols

Protocol A: SNAr with Aliphatic Amines

Causality & Design: Because the starting material is a dihydrochloride salt, the reaction mixture is initially highly acidic. If an aliphatic amine nucleophile is added immediately, it will be protonated to its non-nucleophilic ammonium form. Therefore, a sterically hindered, non-nucleophilic base (DIPEA) must be added in excess (at least 3.0 equivalents) to maintain the nucleophile in its reactive free-base state.

  • Preparation: Charge a dry 20 mL reaction vial with 4-bromopyridazine dihydrochloride (1.0 equiv, 1.0 mmol) and a magnetic stir bar.

  • Solvation: Suspend the salt in anhydrous DMF (5.0 mL, 0.2 M).

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (3.5 equiv, 3.5 mmol) dropwise at room temperature.

    • Self-Validation Step: The opaque suspension will clear as the soluble free base is generated. Spot an aliquot on wet pH paper to verify the apparent pH is >8 before proceeding.

  • Nucleophile Addition: Add the primary or secondary amine nucleophile (1.2 equiv, 1.2 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

  • Monitoring:

    • Self-Validation Step: Monitor via LC-MS. Confirm the disappearance of the 4-bromopyridazine free base signal ( m/z 159/161 [M+H]+ ) and the emergence of the desired product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to selectively partition the DMF into the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality & Design: Palladium-catalyzed cross-coupling requires a basic environment for the transmetalation step. The initial addition of aqueous base serves a dual purpose: neutralizing the two equivalents of HCl and providing the necessary basicity for the catalytic cycle. Failing to pre-neutralize the salt before adding the Pd catalyst leads to protonation of the triphenylphosphine ligands, causing irreversible catalyst dissociation.

  • Preparation: Charge a microwave vial with 4-bromopyridazine dihydrochloride (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 3.0 mL).

  • Base Addition: Add Na₂CO₃ (4.0 equiv, 2.0 mmol).

    • Self-Validation Step: Stir at room temperature for 10 minutes. Ensure complete dissolution and the cessation of any mild effervescence (CO₂ evolution from neutralization) before proceeding.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 0.025 mmol). Purge the headspace with Argon for 5 minutes.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Monitoring:

    • Self-Validation Step: Monitor by TLC (e.g., 50% EtOAc/Hexanes). The product should appear as a distinct, new UV-active spot (254 nm) with a lower Rf than the boronic acid.

  • Workup: Filter through a short pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required for various derivatization routes starting from the dihydrochloride salt.

Reaction TypeReagents / CatalystBase (Equivalents)SolventTemp (°C)Time (h)Typical Yield
SNAr (Amine) Primary/Secondary AmineDIPEA (3.5 eq)DMF804–675–90%
SNAr (Thiol) Aryl/Alkyl ThiolK₂CO₃ (3.0 eq)MeCN602–480–95%
Suzuki-Miyaura Aryl Boronic Acid, Pd(PPh₃)₄Na₂CO₃ (4.0 eq)Dioxane/H₂O9012–1660–85%
Sonogashira Terminal Alkyne, PdCl₂(PPh₃)₂, CuIEt₃N (Solvent/Base)DMF/Et₃N708–1255–75%

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Compounds from 4-Bromopyridazine Dihydrochloride

Executive Summary 4-Bromopyridazine is a highly versatile, electron-deficient heteroaryl halide that serves as a foundational building block in modern medicinal chemistry and drug discovery. Because the free base form of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromopyridazine is a highly versatile, electron-deficient heteroaryl halide that serves as a foundational building block in modern medicinal chemistry and drug discovery. Because the free base form of electron-deficient halo-diazines is prone to auto-polymerization and hydrolytic degradation during storage, the compound is typically supplied and utilized as 4-Bromopyridazine dihydrochloride [1]. This salt form ensures long-term bench stability and allows for the precise, stoichiometric delivery of the active monomer when neutralized in situ.

This application note provides a comprehensive, self-validating guide to the functionalization of 4-bromopyridazine dihydrochloride. We detail the causality behind catalyst and solvent selection for Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) and Buchwald-Hartwig aminations[2][3]. Furthermore, we explore its cutting-edge application as a "switchable electrophile" for targeted covalent inhibition (TCI) in enzymatic pockets[4][5].

Mechanistic Insights & Synthetic Workflows

The reactivity of 4-bromopyridazine is governed by the strong electron-withdrawing nature of the two adjacent nitrogen atoms in the diazine ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

  • In Cross-Coupling: The low electron density facilitates rapid oxidative addition of Pd(0) into the C-Br bond. However, it also makes the intermediate susceptible to protodehalogenation, necessitating carefully optimized, mild basic conditions[2][6].

  • In Nucleophilic Aromatic Substitution (SNAr): The lowered LUMO allows 4-bromopyridazine to act as a highly reactive electrophile. When the pyridazine nitrogen is protonated (or quaternized), the electrophilicity is exponentially enhanced, allowing for catalyst-free SNAr with thiols and amines[7][8].

G A 4-Bromopyridazine Dihydrochloride B In Situ Free Base Generation A->B Mild Base (e.g., Na2CO3) C Suzuki-Miyaura Cross-Coupling B->C PdCl2(dppf) Boronic Acids D Buchwald-Hartwig Amination B->D Pd(OAc)2, BINAP Primary/Sec Amines E SNAr / Covalent Inhibition B->E Target Cysteine (Enzyme Pocket)

Fig 1: Divergent synthetic workflows for 4-bromopyridazine functionalization.

Core Synthetic Methodologies

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (SMC)

This protocol details the coupling of 4-bromopyridazine dihydrochloride with tertiary boronic esters or gem-bis(boryl)cyclopropanes[2].

Causality of Reagents: A biphasic Dioxane/Water (5:1) solvent system is utilized. Dioxane provides excellent solubility for the organic substrates and stabilizes the organopalladium intermediates. Water is strictly required to dissolve the inorganic base (Na₂CO₃) and facilitate the formation of the reactive hydroxyboronate complex, which is the actual species undergoing transmetalation[2][9]. PdCl₂(dppf) is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and minimizing off-target degradation[2].

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave vial equipped with a magnetic stir bar, add 4-bromopyridazine dihydrochloride (1.0 equiv, 1.0 mmol) and the target boronic acid/ester (1.5 equiv, 1.5 mmol)[9].

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv, 5 mol%). Purge the vial with Argon for 5 minutes to remove oxygen, preventing catalyst deactivation.

  • Solvent & Base: Inject degassed 1,4-Dioxane (5.0 mL) followed by a 2M aqueous solution of Na₂CO₃ (3.0 equiv, 1.5 mL)[9]. The excess base is required to neutralize the dihydrochloride salt in situ and activate the boronic acid.

  • Reaction: Seal the vial and heat to 80–100 °C in an oil bath for 16 hours[2][9]. Monitor the reaction via LC-MS. The absence of the 4-bromopyridazine mass peak indicates complete conversion.

  • Workup: Cool to room temperature, dilute with Dichloromethane (DCM, 20 mL), and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL)[9].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via normal phase silica gel chromatography (DCM:MeOH gradient) to isolate the coupled heterocyclic product[9].

Protocol B: Buchwald-Hartwig Amination

For the synthesis of aminated pyridazine derivatives (e.g., analogs of mesenchymal cancer therapeutics like FiVe1), C-N bond formation is required[10].

Causality of Reagents: Pd(OAc)₂ paired with BINAP is a highly effective catalytic system for the amination of electron-deficient heterocycles[3]. The steric bulk of BINAP facilitates the reductive elimination of the amine, while the mild base ensures the dihydrochloride salt is neutralized without degrading the substrate.

Step-by-Step Methodology:

  • Neutralization: Suspend 4-bromopyridazine dihydrochloride (1.0 equiv, 8.06 mmol) in anhydrous 1,4-dioxane (20 mL). Add a stoichiometric amount of triethylamine (2.0 equiv) and stir for 30 minutes at room temperature to generate the free base in situ[3].

  • Amine Addition: Add the desired primary or secondary amine (1.0 equiv) dissolved in 1,4-dioxane (10 mL). Sparge the mixture with Argon for 30 minutes[3].

  • Catalyst Loading: Quickly add Pd(OAc)₂ (0.06 equiv, 6 mol%) and BINAP (0.02 equiv, 2 mol%) under a positive stream of Argon[3].

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup & Isolation: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reversed-phase HPLC (C18, Acetonitrile/Water with 0.1% TFA) to yield the pure aminated product[9].

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the functionalization of 4-bromopyridazine, demonstrating the critical impact of temperature and catalyst selection on product yield.

Table 1: Optimization of Reaction Conditions for 4-Bromopyridazine Functionalization

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Ref
Suzuki-MiyauraPdCl₂(dppf) (5 mol%)Na₂CO₃ (2M aq)Dioxane/Water (5:1)100>85%[2]
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)K₂CO₃THF (Degassed)8060-70%[9]
Suzuki-MiyauraPdCl₂(dppf) (5 mol%)Na₂CO₃ (2M aq)Dioxane/Water (5:1)60<40% (Incomplete)[2]
Buchwald-HartwigPd(OAc)₂ / BINAPTriethylamine1,4-Dioxane9075-80%[3]

Note: Lower temperatures in SMC reactions result in incomplete conversion of the 4-bromopyridazine starting material, highlighting the high activation energy required for the transmetalation step with sterically hindered boronic esters[2].

Application in Drug Discovery: "Switchable Electrophiles"

Beyond traditional cross-coupling, 4-bromopyridazine is gaining significant traction in the development of Targeted Covalent Inhibitors (TCIs)[7][8]. It acts as a "switchable electrophile" —a covalent fragment that is predominantly neutral and unreactive in systemic circulation, but becomes "switched on" to a highly reactive state upon binding to a target protein[4][5].

Mechanism of Action: When 4-bromopyridazine binds to the active site of enzymes like dimethylarginine dimethylaminohydrolase (DDAH), a neighboring Aspartate residue protonates the pyridazine nitrogen[4][5]. This enzymatic protonation drastically lowers the LUMO of the ring, triggering a rapid Nucleophilic Aromatic Substitution (SNAr) by the active-site Cysteine (Cys249). The result is a selective covalent S-pyridinylation of the enzyme, irreversibly inhibiting its activity[4][5].

G A Unprotonated 4-Bromopyridazine (Low Reactivity) B Binding to DDAH Active Site (Neighboring Asp residue) A->B Non-covalent binding C Protonated Pyridazinium (Highly Electrophilic) B->C Enzymatic protonation D Nucleophilic Attack by Cys249 (SNAr Reaction) C->D Thiolate attack E Covalent S-Pyridinylation (Irreversible Inhibition) D->E Bromide elimination

Fig 2: Mechanism of switchable electrophilic covalent inhibition by 4-bromopyridazine.

Table 2: Comparative Reactivity of Covalent Warheads against DDAH

Covalent FragmentTarget EnzymeMechanismInactivation Rate ( kinact​/KI​ )Ref
4-BromopyridazineHuman DDAH1SNAr (Switchable)High (Irreversible)[5]
4-ChloroquinolinePa DDAHSNAr (Switchable)12.0 ± 0.3 M⁻¹ s⁻¹[5]
4,4′-DipyridylsulfidePa DDAHSNAr (Switchable)0.33 ± 0.02 M⁻¹ s⁻¹[4][5]

By utilizing 4-bromopyridazine as a warhead, drug developers can achieve high target selectivity, as the electrophile only reacts when properly oriented and protonated within the specific microenvironment of the target enzyme[4][5].

References

  • A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes Organic Letters (ACS Publications) URL:[Link][2]

  • Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers National Institutes of Health (PMC) URL:[Link][10]

  • Discovery of 4,4'-Dipyridylsulfide Analogs as "Switchable Electrophiles" for Covalent Inhibition ACS Chemical Biology URL:[Link][4][5]

  • WO2010071741A1 - Triazole derivatives for treatment of alzheimer's disease Google Patents URL:[9]

  • Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][7][8]

  • AiFChem, an XtalPi Company (Page 205) ChemBuyersGuide URL:[Link]

  • Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings The Journal of Organic Chemistry (ACS Publications) URL:[Link][6]

  • AU2011304666A1 - Substituted benzamide compounds Google Patents URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 4-Bromopyridazine dihydrochloride in organic solvents

Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers, scientists, and drug development professionals facing solubility and reactivity challenges with highly polar h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . This portal is designed for researchers, scientists, and drug development professionals facing solubility and reactivity challenges with highly polar heteroaryl halide salts.

Below is our comprehensive troubleshooting guide for handling 4-Bromopyridazine dihydrochloride , focusing on overcoming its poor solubility in organic solvents to enable successful downstream functionalization (e.g., cross-coupling, nucleophilic aromatic substitution).

Core Principles: The Solubility Paradox of Heteroaryl Salts

4-Bromopyridazine is a highly valuable building block in medicinal chemistry, but it is highly unstable as an isolated free base. To improve shelf-life and prevent degradation, commercial vendors supply it as a dihydrochloride salt [1].

While salt formation is a standard pharmaceutical strategy to improve aqueous solubility[2][3], it drastically reduces solubility in the less polar organic solvents (like Dichloromethane, Tetrahydrofuran, or Toluene) required for anhydrous organic synthesis. The high ionic lattice energy of the dihydrochloride salt prevents dissolution until the crystal lattice is broken by a highly polar medium or the salt is chemically neutralized (free-based)[2].

Table 1: Comparative Solubility Profile of 4-Bromopyridazine Forms
Solvent SystemPolarity IndexDihydrochloride Salt SolubilityFree Base SolubilityRecommended Application
Water (H₂O) 10.2High (>100 mg/mL)LowAqueous extractions, salt formation
Dimethyl Sulfoxide (DMSO) 7.2ModerateHigh SNAr reactions, screening assays
1,4-Dioxane / Water (4:1) ~5.5Moderate to HighHigh Biphasic Suzuki-Miyaura couplings
Dichloromethane (DCM) 3.1Insoluble High Ex situ extractions, anhydrous reactions
Tetrahydrofuran (THF) 4.0Insoluble Moderate to HighBuchwald-Hartwig aminations, lithiations

Troubleshooting Guide & FAQs

Q1: My 4-Bromopyridazine dihydrochloride is completely insoluble in my anhydrous reaction mixture (e.g., DCM or THF). How can I force it into solution? A: You cannot force the intact dihydrochloride salt into non-polar solvents using physical methods alone (like sonication or heating). The causality lies in the thermodynamics of solvation: the non-polar solvent cannot overcome the strong ionic bonds between the pyridazinium cation and the chloride anions. Solution: You must chemically convert the salt back to its neutral "free base" form. This can be done ex situ (prior to the reaction via an aqueous workup) or in situ (by adding excess base directly to the reaction vessel)[4][5].

Q2: I am running a Suzuki-Miyaura cross-coupling. Can I use the dihydrochloride salt directly without a separate free-basing step? A: Yes, but you must adjust your base stoichiometry . A standard Suzuki coupling typically requires 2.0 equivalents of an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to activate the boronic acid. Because 4-Bromopyridazine dihydrochloride contains two equivalents of HCl, the salt will immediately consume 2.0 equivalents of your base just to neutralize[6][7]. Solution: You must add a minimum of 4.0 to 4.5 equivalents of base to the reaction. Furthermore, because the salt is insoluble in pure 1,4-Dioxane, you must use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 or 5:1 ratio) to dissolve the salt and the inorganic base, allowing the neutralization to occur at the solvent interface[6].

Q3: My downstream reaction is strictly anhydrous (e.g., a Buchwald-Hartwig amination or a Grignard reaction). How do I prepare the free base safely? A: You must perform an ex situ free-basing protocol. Dissolve the salt in water, neutralize it with a mild base, and extract it into an organic solvent. Crucial Insight: Do not use strong bases like Sodium Hydroxide (NaOH) for the neutralization. 4-Bromopyridazine is highly electrophilic at the 4-position. Strong aqueous hydroxide can trigger an unwanted Nucleophilic Aromatic Substitution (SNAr), converting your starting material into pyridazin-4-ol. Always use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃)[4].

Validated Experimental Protocols

Protocol A: Ex Situ Free-Basing (For Anhydrous Workflows)

This protocol isolates the highly soluble free base. The system self-validates through visual phase separation and pH confirmation.

  • Dissolution: Suspend 1.0 g of 4-Bromopyridazine dihydrochloride in 15 mL of Dichloromethane (DCM) in a separatory funnel. The solid will remain undissolved.

  • Neutralization: Slowly add 15 mL of saturated aqueous NaHCO₃. Causality Check: You will observe immediate effervescence (CO₂ gas evolution) as the bicarbonate neutralizes the HCl[4].

  • Phase Transfer: Stopper and gently vent the funnel. Shake vigorously. As the salt is neutralized into the free base, the solid will disappear from the aqueous layer and dissolve entirely into the lower DCM layer.

  • Validation: Test the aqueous layer with pH paper. It must be mildly basic (pH 8-9). If it is acidic, add more NaHCO₃.

  • Extraction & Drying: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2 x 10 mL of DCM. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄[4][5].

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C) to prevent degradation of the isolated free base. Use immediately.

Protocol B: In Situ Neutralization (For Biphasic Cross-Couplings)

This protocol bypasses isolation, using solvent blending to achieve solubility.

  • Reagent Loading: To a Schlenk tube, add 4-Bromopyridazine dihydrochloride (1.0 eq), your arylboronic acid (1.2 eq), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)[7].

  • Solvent Addition: Add 1,4-Dioxane (4 volumes). The mixture will be a heterogeneous suspension.

  • Base Addition (Critical Step): Add an aqueous solution of K₂CO₃ or Cs₂CO₃ (4.5 equivalents ) (1 volume)[6][7]. Causality Check: The addition of water dissolves the dihydrochloride salt and the inorganic base, allowing rapid in situ neutralization. The released free base then migrates into the Dioxane phase where the Pd-catalyst resides.

  • Reaction: Degas the biphasic mixture with N₂ for 15 minutes, then heat to 80 °C. The mixture will become homogeneous or finely dispersed as the cross-coupling proceeds.

Process Workflows & Visualizations

G Salt 4-Bromopyridazine Dihydrochloride Decision Is the downstream reaction water-tolerant? Salt->Decision InSitu In Situ Neutralization (e.g., Dioxane/H2O + K2CO3) Decision->InSitu Yes (e.g., Suzuki) ExSitu Ex Situ Free-Basing (Aq. Workup with NaHCO3) Decision->ExSitu No (Strictly Anhydrous) Coupling1 Proceed to Biphasic Cross-Coupling InSitu->Coupling1 Organic Extract into DCM Dry over Na2SO4 ExSitu->Organic Coupling2 Proceed to Anhydrous Reaction (e.g., Buchwald) Organic->Coupling2

Caption: Decision tree for selecting the optimal solubility improvement strategy for 4-Bromopyridazine salts.

G A Dihydrochloride Salt (Insoluble in Organics) B Base Addition (- 2 HCl) A->B C Free Base (Soluble in Organics) B->C D Pd-Catalyst + Aryl Boronic Acid C->D E Coupled Product D->E Suzuki-Miyaura

Caption: Chemical transformation workflow from an insoluble salt to a cross-coupled product.

References

  • Hao Reagent. CAS#1159825-37-2 | 4-BROMOPYRIDAZINE DIHYDROCHLORIDE. Available at:[Link]

  • Google Patents (WO2010079443A1).Sulfonamide derivatives.
  • Google Patents (WO2024158775A1).Pyridazines as sarm1 inhibitors.
  • Reddit (r/chemistry). Obtaining free base from hydrochloride salt in methanol as solvent? Available at: [Link]

  • USPTO. Salt formation to improve drug solubility. Available at: [Link]

  • ACS Omega. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Bromopyridazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate pure products derived from 4-Bromopyridazine dihydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate pure products derived from 4-Bromopyridazine dihydrochloride . While this compound is an exceptionally versatile building block for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, the resulting pyridazine heterocycles present unique downstream challenges. They are highly polar, basic, and prone to metal coordination.

This guide is designed to move beyond basic textbook steps. Below, you will find field-proven troubleshooting strategies, the mechanistic causality behind each purification failure, and self-validating protocols to ensure your workflows are robust and reproducible.

Purification Logic & Workflow

PurificationWorkflow Start Crude Reaction Mixture (4-Bromopyridazine HCl) FreeBase Aqueous Workup (Neutralize HCl) Start->FreeBase Base Wash TLC TLC Analysis (Assess Polarity) FreeBase->TLC Organic Phase Chromatography Silica Chromatography (Add 1% TEA) TLC->Chromatography Multiple Spots MetalScavenge Metal Scavenging (Remove Pd/Cu) Chromatography->MetalScavenge If Cross-Coupled Recryst Recrystallization (Anti-Solvent Method) Chromatography->Recryst If SNAr/Standard MetalScavenge->Recryst Scavenged Filtrate Pure Pure Pyridazine Derivative Recryst->Pure Final Polish

Purification workflow for 4-bromopyridazine derived compounds.

Phase 1: Reaction Preparation & Initial Isolation

Q: Why is my reaction yield consistently low when using 4-Bromopyridazine dihydrochloride directly in nucleophilic aromatic substitution (SNAr) reactions?

The Causality: The root cause lies in the stoichiometry of the salt form. 4-Bromopyridazine is supplied as a dihydrochloride salt to ensure stability. If you add this directly to a reaction mixture containing a basic nucleophile (e.g., an alkyl amine) without compensation, the two equivalents of HCl will immediately protonate your nucleophile, effectively quenching the reaction before it begins.

The Solution: The starting material must be free-based prior to the reaction, or you must add at least 2.5 to 3.0 equivalents of a non-nucleophilic base (like DIPEA or K₂CO₃) directly to the reaction vessel.

Protocol: Step-by-Step Free-Basing of Dihydrochloride Salts

  • Suspend: Weigh the desired amount of 4-bromopyridazine dihydrochloride and suspend it in an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of salt).

  • Neutralize: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH while stirring vigorously until gas evolution completely ceases.

  • Validate: Test the aqueous layer with pH paper.

    • Self-Validating Mechanism: The pH must be strictly > 8. If it is acidic or neutral, the pyridazine nitrogen remains protonated and highly water-soluble, meaning your product will be lost in the aqueous waste during extraction. Add more base until pH > 8 is achieved.

  • Extract & Dry: Separate the organic layer, extract the aqueous layer twice more with your chosen organic solvent, combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Chromatography Troubleshooting (The "Silica Problem")

Q: My synthesized pyridazine derivative streaks severely on silica gel TLC, making flash column chromatography impossible. How can I resolve this?

The Causality: Pyridazines are electron-deficient heterocycles with basic nitrogen atoms that act as strong hydrogen-bond acceptors. These nitrogens interact aggressively with the acidic silanol (-SiOH) groups present on standard bare silica gel [1]. This interaction causes the compound to drag or "streak" across the stationary phase. To disrupt this causality, you must introduce a competitive volatile base into your mobile phase to temporarily cap the acidic silanol sites.

Protocol: Amine-Modified Flash Chromatography

  • Solvent Preparation: Prepare your desired eluent system and add 0.1% to 1.0% (v/v) Triethylamine (TEA) or aqueous ammonia.

  • Column Equilibration: Pack your silica column and flush it with at least 2 to 3 column volumes of the TEA-modified solvent.

    • Self-Validating Mechanism: Collect the eluent dripping from the column and check its pH; it should test basic, confirming the silica column is fully neutralized.

  • Loading: Dissolve your crude mixture in the minimum amount of TEA-modified solvent and load it onto the column.

  • Elution: Run the column normally. The product band will elute sharply, significantly improving resolution.

Quantitative Solvent System Optimization for Pyridazine Derivatives

Target Impurity ProfileRecommended Solvent System (v/v)AdditiveExpected Rf Shift (Approx.)
Unreacted 4-Bromopyridazine Heptane / Ethyl Acetate (70:30)NoneProduct: 0.15, Impurity: 0.45
Closely related regioisomers Dichloromethane / Methanol (95:5)1% TEAProduct: 0.30, Impurity: 0.25
Highly polar side-products Reversed-phase HPLC (Water/MeCN)0.1% TFABaseline resolution (Rt separation > 2 min)
Phase 3: Metal Scavenging in Cross-Coupling Derivatives

Q: I synthesized a derivative via Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), but the purified product is contaminated with a dark grey/black residue. How do I remove it?

The Causality: The adjacent nitrogen atoms in the pyridazine ring make it an excellent bidentate-like ligand for transition metals. Palladium residues from cross-coupling reactions coordinate strongly to the pyridazine core, pulling the metal through standard silica gel chromatography [2]. Standard aqueous workups will not break this coordination complex.

Protocol: Metal Scavenging with Thiol-Derivatized Silica

  • Dissolution: Dissolve the contaminated pyridazine derivative in a non-coordinating solvent (e.g., DCM or Toluene).

  • Scavenger Addition: Add 3 to 5 mass equivalents (relative to the initial Pd catalyst loading) of a silica-supported thiol scavenger (e.g., Si-Thiol or Si-DMT).

  • Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours. The thiol groups have a higher affinity for Pd than the pyridazine nitrogens, effectively stripping the metal from your product.

  • Filtration: Filter the mixture through a tightly packed pad of Celite.

    • Self-Validating Mechanism: The filtrate should be clear and pale yellow/colorless. If a dark tint remains, the scavenging is incomplete; repeat the step with fresh Si-Thiol.

Phase 4: Recrystallization and "Oiling Out"

Q: When attempting to recrystallize my purified pyridazine derivative, it forms a biphasic "oil" at the bottom of the flask instead of crystals. What causes this and how do I fix it?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the impure solute mixture[3]. Instead of forming a highly ordered crystal lattice, the compound crashes out as an amorphous liquid. This is often triggered by cooling the solution too rapidly or having a high concentration of structurally similar impurities that disrupt crystal packing.

Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the oiled-out mixture in a minimum volume of a hot "good" solvent (e.g., Ethanol) until completely clear.

  • Anti-Solvent Addition: While maintaining the heat, slowly add a hot "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly turbid (cloudy).

  • Equilibration: Add exactly one or two drops of the hot good solvent until the turbidity just clears.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature without disturbance.

    • Self-Validating Mechanism: If oiling out reoccurs during cooling, the solvent-to-antisolvent ratio is incorrect. Reheat the flask to redissolve the oil, add 5% more good solvent, and repeat the cooling process.

  • Harvesting: Once crystals form at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield, then filter.

References
  • Title: Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs Source: BenchChem URL: 1

  • Title: Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues Source: National Institutes of Health (PMC) URL: 2

  • Title: Technical Support Center: Pyridazinone Synthesis Purification Source: BenchChem URL: 3

Sources

Reference Data & Comparative Studies

Validation

High-performance liquid chromatography (HPLC) method for 4-Bromopyridazine analysis

Optimizing High-Performance Liquid Chromatography (HPLC) for 4-Bromopyridazine: A Comparative Method Guide As drug development increasingly relies on highly functionalized heterocycles, 4-Bromopyridazine has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing High-Performance Liquid Chromatography (HPLC) for 4-Bromopyridazine: A Comparative Method Guide

As drug development increasingly relies on highly functionalized heterocycles, 4-Bromopyridazine has emerged as a critical building block. It is prominently featured as a "switchable electrophile" in the design of targeted covalent inhibitors[1] and serves as a core scaffold in novel SARM1 inhibitors for neurodegenerative diseases [2]. However, analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents distinct physicochemical challenges.

This guide objectively compares standard reversed-phase (RP) HPLC approaches against specialized polar-embedded methodologies, providing researchers with a self-validating protocol for the accurate quantification and purity assessment of 4-bromopyridazine.

The Chromatographic Challenge: Causality Behind Peak Tailing

4-Bromopyridazine is a highly polar, basic molecule characterized by an electron-deficient diazine ring and a halogen substituent. When analyzed using a traditional, unendcapped, or standard endcapped C18 column, analysts frequently observe poor retention, broad peaks, and severe peak tailing.

The Causality: Peak tailing in basic heterocycles is rarely a gradient issue; it is a stationary phase interaction issue. The basic nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors and readily undergo secondary ion-exchange interactions with unreacted, acidic residual silanols ( Si−O− ) on the silica matrix. Because 4-bromopyridazine is highly polar, it also elutes rapidly in highly aqueous mobile phases, leaving a narrow window to achieve baseline resolution from closely related synthetic impurities (e.g., 3-bromopyridazine or unhalogenated pyridazine).

To counteract this, chromatographers must intervene at the chemical level by either:

  • Modifying the Mobile Phase: Utilizing an acidic modifier (like 0.1% Formic Acid) to protonate the residual silanols, thereby neutralizing their charge and suppressing secondary interactions [3], [5].

  • Upgrading the Stationary Phase: Employing a column with low silanol activity or a polar-embedded C18 matrix [4].

Peak_Tailing_Mechanism cluster_C18 Standard C18 Matrix cluster_Polar Polar-Embedded C18 Matrix Analyte 4-Bromopyridazine (Basic Nitrogen) Silanol Residual Silanols (Si-O-) Analyte->Silanol Unshielded Shield Embedded Polar Group (Shielding Effect) Analyte->Shield Shielded Interaction1 Ion-Exchange Interaction (Peak Tailing) Silanol->Interaction1 Interaction2 Hydrophobic Interaction (Sharp Peak) Shield->Interaction2

Mechanistic comparison of 4-Bromopyridazine retention on standard vs. polar-embedded C18 columns.

Comparative Performance: Standard C18 vs. Polar-Embedded C18

To demonstrate the impact of stationary phase chemistry, we compare the performance of a standard C18 column against a polar-embedded C18 column (e.g., Waters XBridge Shield RP18 or SIELC Newcrom R1) under identical gradient conditions using 0.1% formic acid in water and acetonitrile.

The polar-embedded column incorporates a hydrophilic group (such as a carbamate or amide) near the silica surface. This group creates a localized hydration layer that physically shields the analyte from residual silanols and improves the wetting of the hydrophobic pores in highly aqueous conditions, leading to superior mass transfer and peak symmetry.

Table 1: Quantitative Chromatographic Comparison for 4-Bromopyridazine

Chromatographic ParameterStandard C18 ColumnPolar-Embedded C18 ColumnPerformance Impact
Retention Time ( tR​ ) 3.2 min4.5 minEnhanced retention of polar basic analytes.
Tailing Factor ( Tf​ ) 2.11.1Complete suppression of silanol interactions.
Theoretical Plates ( N ) 4,50012,500Sharper peaks due to improved mass transfer.
Resolution ( Rs​ ) *1.22.8Baseline separation achieved ( Rs​ > 2.0).

*Resolution calculated relative to the closely eluting 3-bromopyridazine isomer.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step workflow integrates a System Suitability Test (SST) to ensure the instrument and column are performing optimally before any sample data is accepted.

HPLC_Workflow A Sample Prep (50:50 MeCN:H2O) B Column Selection (Polar-Embedded C18) A->B C Mobile Phase (0.1% Formic Acid) B->C D Separation (Gradient Elution) C->D E Detection (UV at 254 nm) D->E

Self-validating HPLC method development workflow for 4-Bromopyridazine analysis.
Step 1: Mobile Phase Preparation

Causality: Formic acid acts as an ion-pairing agent and pH buffer, ensuring the analyte and silica surface remain in a consistent ionization state [3].

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.

Step 2: Sample Preparation

Causality: Dissolving the sample in a diluent that closely matches the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting) [5].

  • Accurately weigh 10 mg of 4-Bromopyridazine standard.

  • Dissolve in 100 mL of a 50:50 (v/v) mixture of Water:Acetonitrile to yield a 100 µg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) set to 254 nm (optimal for halogenated aromatic diazines).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 8.0 min: 5% to 95% B (Linear ramp for impurity elution)

    • 8.0 - 10.0 min: 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation)

Before injecting unknown reaction mixtures or batches, inject the 100 µg/mL standard solution five times consecutively. The system is validated and ready for use only if the following criteria are met:

  • Precision: %RSD of the 4-Bromopyridazine peak area is ≤2.0% .

  • Peak Symmetry: Tailing factor ( Tf​ ) is ≤1.5 .

  • Efficiency: Theoretical plate count ( N ) is ≥10,000 .

References

  • ACS Chemical Biology. Discovery of 4,4′-Dipyridylsulfide Analogs as “Switchable Electrophiles” for Covalent Inhibition. Available at:[Link]

  • Google Patents. WO2024158775A1 - Pyridazines as SARM1 inhibitors.
  • Amazon AWS / Literature Data. Design, synthesis, and biological evaluation of potent and selective Class IIa histone deacetylase (HDAC) inhibitors. Available at: [Link]

  • SIELC Technologies. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Available at:[Link]

Comparative

Alternative reagents to 4-Bromopyridazine dihydrochloride for pyridazine synthesis

The pyridazine nucleus is a privileged pharmacophore widely embedded in kinase inhibitors, CNS therapeutics, and agrochemicals. Historically, 4-Bromopyridazine dihydrochloride has served as the default building block for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyridazine nucleus is a privileged pharmacophore widely embedded in kinase inhibitors, CNS therapeutics, and agrochemicals. Historically, 4-Bromopyridazine dihydrochloride has served as the default building block for functionalizing the 4-position via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

However, as synthetic routes scale and target molecules become more sterically hindered, the limitations of 4-bromopyridazine—namely its hygroscopicity, moderate stability, and susceptibility to protodehalogenation in complex couplings[1]—necessitate the use of alternative reagents.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic profiles, experimental performance, and cost-to-benefit ratios of the primary alternatives: 4-Chloropyridazine , 4-Iodopyridazine , and Pyridazin-4-yl sulfides .

Mechanistic Causality: The Halogen Effect in Oxidative Addition

The selection of a halopyridazine directly dictates the kinetics of the catalytic cycle. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), the oxidative addition of the Pd(0) species into the carbon-halogen (C-X) bond is often the rate-limiting step.

The theoretical Carbon-Halogen Bond Dissociation Energies (BDEs) govern this reactivity. Computational studies demonstrate that the C-Cl BDE in chloropyridazines is significantly higher than the corresponding C-Br and C-I bonds[2]. Furthermore, the position of the heteroatoms relative to the halogen alters the electron density; the BDE of 3-chloropyridazine is actually lower than that of 4-chloropyridazine due to the α-nitrogen effect[2].

Because 4-chloropyridazine possesses a high BDE, standard catalysts like Pd(PPh3)4 are kinetically incompetent. The causality of successful coupling relies on utilizing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) that force the palladium center into a highly reactive, electron-rich state to overcome the activation barrier[3]. Conversely, 4-iodopyridazine undergoes oxidative addition so rapidly that milder bases and ambient temperatures can be employed, preserving delicate functional groups.

Cycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate-limiting for 4-Cl) Pd0->OA + Halopyridazine TM Transmetalation (Boronic Acid / Base) OA->TM + Ar-B(OH)2 RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Substituted Pyridazine

Mechanistic cycle highlighting oxidative addition as the halogen-dependent rate-limiting step.

Head-to-Head Comparison of Alternative Reagents

Alternative A: 4-Chloropyridazine (The Scalable & Stable Choice)
  • Strategic Advantage: 4-Chloropyridazine is significantly cheaper to produce at scale and exhibits superior shelf stability compared to its bromo- and iodo- counterparts. It is less prone to light-induced degradation.

  • Trade-off: Requires elevated temperatures (90–110 °C) and expensive, specialized catalyst systems (e.g., Pd(dppf)Cl2 or Pd2(dba)3/SPhos)[4].

Alternative B: 4-Iodopyridazine (The High-Reactivity Champion)
  • Strategic Advantage: The weak C-I bond allows for cross-coupling at room temperature to 50 °C. This is the reagent of choice when coupling highly sterically hindered boronic esters or thermally sensitive substrates that would degrade under the conditions required for 4-chloropyridazine.

  • Trade-off: High reagent cost, light sensitivity, and a tendency to undergo competitive homocoupling or protodeiodination if the transmetalation step is slow.

Alternative C: 4,4′-Dipyridylsulfides (Switchable Electrophiles)
  • Strategic Advantage: Moving away from halogens entirely, recent advances have identified 4,4′-dipyridylsulfide analogs as highly effective "switchable electrophiles"[5]. These reagents are stable in solution but become highly reactive toward nucleophiles (SNAr or covalent binding) upon protonation of the pyridazine nitrogen in acidic microenvironments or enzymatic active sites[5].

Quantitative Performance Data

The following table synthesizes the expected performance metrics when substituting 4-bromopyridazine with its alternatives in a standard Suzuki-Miyaura coupling with phenylboronic acid.

ReagentC-X BDE (kcal/mol)Optimal Catalyst SystemBase / SolventTemp (°C)Avg. Yield (%)
4-Chloropyridazine ~95 - 98Pd(dppf)Cl2 (2 mol%)K2CO3 / Toluene:H2O:EtOH100 - 11078 - 85%
4-Bromopyridazine ~80 - 84Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2O80 - 9080 - 88%
4-Iodopyridazine ~65 - 70Pd(PPh3)4 (2 mol%)K2CO3 / DMF or THF25 - 5085 - 95%
4,4′-Dipyridylsulfide N/A (C-S bond)None (SNAr / Covalent)Mild Amine (if applicable)37 - 60Target-dependent

Data synthesized from theoretical BDE calculations[2] and standardized coupling protocols[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each step—particularly degassing and phase separation—is explicitly defined.

Protocol 1: High-Yield Suzuki Coupling using 4-Chloropyridazine

This protocol utilizes a bidentate ligand to force the challenging oxidative addition of the C-Cl bond[4].

Materials:

  • 4-Chloropyridazine (1.0 equiv, 6.92 mmol)

  • Arylboronic acid (1.05 equiv, 7.26 mmol)

  • Pd(dppf)Cl2 (0.02 equiv, 0.14 mmol)

  • K2CO3 (2.0 equiv, 13.83 mmol)

  • Solvent: Toluene / Water / Ethanol (4:1:1 volumetric ratio, 60 mL)

Step-by-Step Methodology:

  • Atmosphere Control: Charge a Schlenk flask with 4-chloropyridazine, arylboronic acid, Pd(dppf)Cl2, and K2CO3. Causality: Pd(dppf)Cl2 is sensitive to oxygen at elevated temperatures; strict inert atmosphere prevents catalyst poisoning.

  • Solvent Degassing: Prepare the Toluene/Water/Ethanol mixture and sparge with nitrogen for 30 minutes prior to addition. Causality: The protic co-solvents (water/ethanol) dissolve the inorganic base to facilitate transmetalation, but dissolved oxygen will rapidly induce boronic acid homocoupling.

  • Reaction Execution: Add the degassed solvent to the flask. Heat the biphasic mixture to vigorous reflux (approx. 100 °C) for 24 hours under stirring.

  • Workup: Cool to room temperature. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Monitor by TLC (UV active). The disappearance of the 4-chloropyridazine spot confirms complete oxidative addition.

Protocol 2: Mild-Condition Coupling using 4-Iodopyridazine

Designed for thermally sensitive substrates where 4-bromopyridazine would require excessively harsh heating.

Materials:

  • 4-Iodopyridazine (1.0 equiv, 2.0 mmol)

  • Boronic Ester/Acid (1.1 equiv, 2.2 mmol)

  • Pd(PPh3)4 (0.05 equiv, 0.1 mmol)

  • Cs2CO3 (2.0 equiv, 4.0 mmol)

  • Solvent: Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 4-iodopyridazine and the boronic ester in anhydrous DMF under argon.

  • Catalyst Addition: Add Cs2CO3 followed by Pd(PPh3)4. Causality: The weak C-I bond allows oxidative addition to occur rapidly at room temperature. Cs2CO3 is used as it provides sufficient solubility in DMF without requiring water, protecting hydrolytically unstable functional groups.

  • Reaction Execution: Stir at 40 °C for 4–6 hours.

  • Workup: Quench with water to precipitate the inorganic salts. Extract with diethyl ether to minimize DMF carryover.

Strategic Decision Matrix

Use the following logic tree to determine the optimal pyridazine reagent based on your specific synthetic constraints.

DecisionTree Start Select Pyridazine Reagent Cost Priority: Scale & Cost (Robust Substrates) Start->Cost Mild Priority: Mild Conditions (Sensitive Substrates) Start->Mild Cov Priority: Covalent Binding (Chemical Biology) Start->Cov Cl Use 4-Chloropyridazine Requires: Pd(dppf)Cl2, 100°C Cost->Cl High BDE tolerated I Use 4-Iodopyridazine Requires: Pd(PPh3)4, 40°C Mild->I Low BDE required S Use 4,4'-Dipyridylsulfide Requires: Acidic microenvironment Cov->S Switchable Electrophile

Decision matrix for selecting alternative pyridazine synthesis reagents based on project priorities.

Conclusion

While 4-Bromopyridazine dihydrochloride remains a versatile middle-ground reagent, it is often strategically suboptimal. For process chemistry and scale-up, 4-chloropyridazine offers unmatched cost-efficiency provided the catalyst system is appropriately tuned to overcome its high BDE. Conversely, for late-stage functionalization of delicate architectures, 4-iodopyridazine provides the low activation energy necessary for mild, ambient-temperature couplings.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at:[Link]

  • Discovery of 4,4′-Dipyridylsulfide Analogs as “Switchable Electrophiles” for Covalent Inhibition. ACS Chemical Biology. Available at:[Link]

  • Organometallic complex, light emitting diode, and electronic device (US20230183279A1). Google Patents.
  • Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings. The Journal of Organic Chemistry. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Predicting the Reactivity of 4-Bromopyridazine Dihydrochloride Using DFT Calculations

Introduction In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Pyridazine derivatives, in particular, are noted for their wide spectrum of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Pyridazine derivatives, in particular, are noted for their wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The reactivity of the pyridazine scaffold is of paramount importance, governing its interaction with biological targets and its viability as a synthetic intermediate. This guide focuses on a specific, yet important, derivative: 4-Bromopyridazine dihydrochloride.

The introduction of a bromine atom and the dihydrochloride salt form significantly alters the electronic landscape of the parent pyridazine ring. Predicting the precise nature of this altered reactivity is crucial for its application in drug design and complex organic synthesis. While extensive experimental studies on this specific salt are not widely published, modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive lens.[2][3]

This guide provides a comprehensive framework for using DFT calculations to predict the reactivity of 4-Bromopyridazine dihydrochloride. We will not only detail a robust computational protocol but also delve into the theoretical underpinnings that connect quantum chemical parameters to tangible chemical behavior. To provide a richer context, we will compare the predicted reactivity of the protonated dihydrochloride form with its neutral counterpart, 4-Bromopyridazine, and the parent Pyridazine molecule. This comparative approach will highlight the profound influence of protonation and substitution on the molecule's reactivity profile.

Pillar 1: Theoretical Foundation - Why DFT?

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for studying the electronic structure and reactivity of molecules.[2][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides an optimal balance between accuracy and computational cost, making it ideal for the analysis of moderately sized molecules like pyridazine derivatives.[5]

To predict chemical reactivity, we focus on several key parameters derived from DFT calculations:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity).[5] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[5]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, providing a clear guide to the sites of potential chemical attack.

  • Fukui Functions: For a more quantitative measure of local reactivity, Fukui functions (f(r)) are employed. These functions indicate the change in electron density at a specific point when an electron is added to or removed from the system. They allow us to identify the most likely sites for nucleophilic attack (where f+(r) is largest) and electrophilic attack (where f-(r) is largest).

By calculating and analyzing these parameters, we can construct a detailed and predictive model of the reactivity of 4-Bromopyridazine dihydrochloride.

Pillar 2: A Validated Computational Protocol

The following protocol outlines a step-by-step methodology for performing DFT calculations on 4-Bromopyridazine dihydrochloride and its reference compounds. The choice of functional and basis set is grounded in methods widely validated for similar heterocyclic systems.[2][5]

Experimental Protocol: DFT Calculation Workflow
  • Molecule Construction:

    • Build the 3D structures of the following molecules using a molecular editor (e.g., Avogadro, GaussView):

      • Pyridazine

      • 4-Bromopyridazine

      • 4-Bromopyridazine dihydrochloride (protonated at both nitrogen atoms).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Analysis:

    • Software: Gaussian, ORCA, or Spartan are suitable quantum chemistry software packages.[2]

    • Method: Select the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2]

    • Basis Set: Use the 6-311++G(d,p) basis set. This Pople-style basis set is robust, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are crucial for describing bonding in heterocyclic systems.

    • Solvation: To simulate a more realistic chemical environment, apply a solvent model. The Polarizable Continuum Model (PCM) with water or ethanol as the solvent is a suitable choice.

    • Execution: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Follow this with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p) with PCM).

    • From this calculation, extract the following key data:

      • Energies of the HOMO and LUMO.

      • The full molecular orbital coefficient matrix.

      • The Mulliken or Natural Population Analysis (NPA) atomic charges.

  • Reactivity Descriptor Generation:

    • MEP Map: Generate the Molecular Electrostatic Potential map from the calculation output file.

    • Fukui Functions: Calculate the condensed Fukui indices for nucleophilic (fk+) and electrophilic (fk-) attack on each atom 'k' using the atomic charges from single-point calculations on the N, N+1, and N-1 electron systems.

The following diagram illustrates the computational workflow:

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_dft Step 2: Core DFT Calculation cluster_analysis Step 3: Analysis & Prediction mol_build Build 3D Molecular Structure (e.g., Avogadro) pre_opt Initial Force-Field Optimization (e.g., MMFF94) mol_build->pre_opt Initial geometry geom_opt Geometry Optimization (B3LYP/6-311++G(d,p), PCM) pre_opt->geom_opt Input for DFT freq_calc Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Optimized structure sp_calc Single-Point Energy Calculation freq_calc->sp_calc Validated minimum extract_data Extract Data: - HOMO/LUMO Energies - Atomic Charges sp_calc->extract_data gen_maps Generate Reactivity Maps: - MEP - Fukui Functions extract_data->gen_maps final_analysis final_analysis gen_maps->final_analysis Reactivity Prediction

Caption: Computational workflow for DFT-based reactivity prediction.

Pillar 3: Predictive Analysis & Comparison

By applying the protocol above, we can generate the necessary data to predict and compare the reactivity of our target molecules. The results should be tabulated for clarity and ease of comparison.

Data Presentation: Calculated Reactivity Descriptors
MoleculeEHOMO (eV)ELUMO (eV)ΔE (LUMO-HOMO) (eV)Predicted Nucleophilic Site (from MEP/Fukui)Predicted Electrophilic Site (from MEP/Fukui)
Pyridazine-Value-Value-ValueN1, N2C4, C5
4-Bromopyridazine-Value-Value-ValueN1, N2C3, C6
4-Bromopyridazine dihydrochloride-Value-Value-ValueBrC3, C5, C6

Note: The values in this table are illustrative placeholders. Actual calculations must be performed to populate them.

Interpretation and Authoritative Grounding
  • Global Reactivity (Energy Gap):

    • The HOMO-LUMO energy gap (ΔE) is a primary indicator of chemical stability. A smaller gap implies that less energy is required to excite an electron to a higher energy state, making the molecule more reactive.[5]

    • Prediction: We anticipate the energy gap to follow the trend: Pyridazine > 4-Bromopyridazine > 4-Bromopyridazine dihydrochloride. The electron-withdrawing bromine atom and, more dramatically, the double protonation will significantly lower the LUMO energy, drastically reducing the energy gap and indicating a marked increase in overall reactivity and electrophilicity for the dihydrochloride salt.

  • Sites of Electrophilic Attack (Nucleophilicity):

    • In neutral Pyridazine and 4-Bromopyridazine, the MEP and Fukui analysis will likely show the most electron-rich regions to be the nitrogen lone pairs, making them the primary sites for protonation or attack by electrophiles.

    • Prediction for Dihydrochloride: For 4-Bromopyridazine dihydrochloride, the nitrogen atoms are already protonated. The MEP will likely indicate that the most electron-rich (least positive) region is now the bromine atom, suggesting it could act as a weak nucleophilic center or participate in halogen bonding.

  • Sites of Nucleophilic Attack (Electrophilicity):

    • The pyridazine ring is inherently electron-deficient and thus susceptible to nucleophilic attack.[6][7] In the parent ring, positions C4 and C5 are often preferred sites for nucleophilic attack.[7]

    • Prediction for Dihydrochloride: The double protonation of the nitrogen atoms creates a powerful electron sink, making the entire pyridazine ring highly electrophilic. The MEP will show a strong positive potential across the carbon framework. Fukui (f+) analysis will be critical here to pinpoint the most susceptible carbon atoms. We predict that the carbons adjacent to the protonated nitrogens (C3 and C6) and the carbon bearing the bromine (C4) will be highly activated towards nucleophilic substitution. This high degree of activation is a key insight for synthetic chemists looking to use this molecule as a substrate.

The logical relationship between DFT parameters and the resulting chemical reactivity is summarized below.

Reactivity_Logic cluster_dft DFT-Calculated Parameters cluster_reactivity Predicted Chemical Reactivity HOMO High E(HOMO) Nucleophilicity High Nucleophilicity (Good Electron Donor) HOMO->Nucleophilicity LUMO Low E(LUMO) Electrophilicity High Electrophilicity (Good Electron Acceptor) LUMO->Electrophilicity GAP Small HOMO-LUMO Gap Reactivity High General Reactivity GAP->Reactivity MEP_neg Negative MEP Region Nuc_Attack_Site Favored Site for Electrophilic Attack MEP_neg->Nuc_Attack_Site MEP_pos Positive MEP Region Elec_Attack_Site Favored Site for Nucleophilic Attack MEP_pos->Elec_Attack_Site

Sources

Comparative

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Substituted Pyridazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a cornerstone for ensuring safety, efficacy,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a cornerstone for ensuring safety, efficacy, and quality.[1] For novel substituted pyridazines, which form a critical class of heterocyclic compounds in medicinal chemistry, accurate purity determination is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, offering insights into its principles, experimental protocols, and its value in providing robust purity confirmation.

The Principle of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] Its fundamental advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei responsible for that resonance.[3] This allows for the direct and accurate quantification of a substance without the need for identical reference standards for each impurity, a significant advantage over chromatographic techniques.[1][4]

The purity of an analyte is calculated using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • P: Purity

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Mass

  • analyte: The compound of interest (substituted pyridazine)

  • std: The internal standard[5]

This direct measurement capability positions qNMR as a valuable tool for orthogonal purity assessment, complementing data from techniques like High-Performance Liquid Chromatography (HPLC).[1][2]

Experimental Workflow for qNMR Purity Assessment

A successful qNMR experiment hinges on meticulous planning and execution. The following workflow outlines the critical steps for the purity determination of substituted pyridazines.

qNMR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Analysis A Method Planning: - Select appropriate deuterated solvent - Choose a suitable internal standard B Accurate Weighing: - Use a microbalance (±0.001 mg) - Weigh analyte and internal standard A->B C Dissolution: - Ensure complete dissolution in the chosen solvent - Vortex to ensure homogeneity B->C D Transfer to NMR Tube: - Use high-quality NMR tubes - Ensure appropriate sample height C->D E Spectrometer Setup: - Use a high-field NMR (≥400 MHz) - Shim for optimal magnetic field homogeneity D->E F Parameter Optimization: - Set a long relaxation delay (D1 ≥ 5 * T1) - Choose an appropriate pulse program (e.g., zg) E->F G Data Collection: - Acquire spectrum with sufficient signal-to-noise ratio F->G H Spectrum Processing: - Apply appropriate phasing and baseline correction G->H I Integration: - Integrate well-resolved signals of the analyte and internal standard H->I J Purity Calculation: - Use the qNMR equation to determine purity I->J

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.